molecular formula C7H16Cl2N2O B2418730 4-Aminocyclohexane-1-carboxamide;dihydrochloride CAS No. 2567504-95-2

4-Aminocyclohexane-1-carboxamide;dihydrochloride

Cat. No.: B2418730
CAS No.: 2567504-95-2
M. Wt: 215.12
InChI Key: UEEYQGGTIAZCIM-RUTFAPCESA-N
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Description

4-Aminocyclohexane-1-carboxamide;dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2O and its molecular weight is 215.12. The purity is usually 95%.
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Properties

IUPAC Name

4-aminocyclohexane-1-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c8-6-3-1-5(2-4-6)7(9)10;;/h5-6H,1-4,8H2,(H2,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEYQGGTIAZCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Aminocyclohexane-1-carboxamide;dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical properties, synthesis, and applications of 4-Aminocyclohexane-1-carboxamide and its hydrochloride salts.

Systematic Name: 4-Aminocyclohexane-1-carboxamide Common Salt Forms: Monohydrochloride (Standard), Dihydrochloride (Specific Conditions/Derivatives) CAS Registry Number: 856758-75-3 (Free Base); 856563-23-0 (Hydrochloride)

Executive Summary

4-Aminocyclohexane-1-carboxamide is a critical bifunctional aliphatic scaffold used primarily as a building block in the synthesis of pharmaceutical agents, including Janus kinase (JAK) inhibitors and Rho-associated protein kinase (ROCK) inhibitors. Its structure features a cyclohexane ring substituted at the 1- and 4-positions with an amide and a primary amine, respectively.[1]

While the user query specifies the dihydrochloride form, it is vital to note from a structural chemistry perspective that the monohydrochloride is the thermodynamically stable salt under standard conditions. The primary amine (


) is readily protonated, whereas the amide nitrogen is neutral (

) and requires highly acidic, anhydrous conditions to form a dihydrochloride salt. This guide focuses on the properties of the biologically relevant hydrochloride salts and their stereochemical implications.

Chemical Identity & Stereochemistry

Structural Analysis

The molecule exists as two geometric isomers: cis and trans. The stereochemistry is defined by the relative orientation of the amino (-NH₂) and carboxamide (-CONH₂) groups across the cyclohexane ring.

  • Trans-Isomer: The substituents are on opposite sides of the ring plane. In the lowest energy chair conformation, both the amino and carboxamide groups occupy equatorial positions (diequatorial), making the trans-isomer thermodynamically more stable and less sterically hindered.

  • Cis-Isomer: The substituents are on the same side. One group must occupy an axial position while the other is equatorial , introducing 1,3-diaxial strain and raising the ground state energy.

Isomer Visualization (Graphviz)

Isomerism cluster_0 Thermodynamic Stability Trans Trans-Isomer (Diequatorial) Most Stable Cis Cis-Isomer (Axial/Equatorial) Higher Energy Cis->Trans Isomerization (Base/Heat) PABA Precursor: 4-Aminobenzoic Acid PABA->Trans Hydrogenation (Thermodynamic Product) PABA->Cis Hydrogenation (Kinetic Product)

Figure 1: Stereochemical relationship between cis and trans isomers. The trans-isomer is preferred for most drug discovery applications due to its defined spatial geometry.

Physicochemical Properties

The following data aggregates experimental and predicted values for the hydrochloride salt, the most common form handled in laboratories.

PropertyValue / DescriptionNote
Molecular Formula

Monohydrochloride salt
Molecular Weight 178.66 g/mol Free base: 142.20 g/mol
Appearance White to off-white crystalline powderHygroscopic
Solubility High in Water, DMSO, MethanolInsoluble in non-polar solvents (Hexane, DCM)
Melting Point >280 °C (Decomposes)High lattice energy typical of zwitterionic/salt forms
Acidity (

)
Amine: ~10.5Amide: ~15 (deprotonation)The amine is the primary basic site.[2]
Hygroscopicity Moderate to HighRequires storage in desiccated conditions.

Synthesis & Manufacturing Methodologies

The synthesis typically proceeds via the reduction of aromatic precursors. The choice of catalyst and conditions dictates the cis/trans ratio.

Synthetic Pathway (Graphviz)

Synthesis Start Start: Ethyl 4-aminobenzoate (Benzocaine) or PABA Step1 Catalytic Hydrogenation (H2, Rh/C or Ru/C) Start->Step1 Intermediate Ethyl 4-aminocyclohexane-1-carboxylate (Cis/Trans Mixture) Step1->Intermediate Step2 Ammonolysis (NH3 in MeOH) Intermediate->Step2 Product 4-Aminocyclohexane-1-carboxamide Step2->Product SaltFormation Salt Formation (HCl in Dioxane/Ether) Product->SaltFormation Final Target: Hydrochloride Salt SaltFormation->Final

Figure 2: Industrial synthesis route starting from aromatic esters. The hydrogenation step is the critical control point for stereochemistry.

Protocol: Preparation of the Hydrochloride Salt

Note: This protocol assumes a starting material of the free amine.

  • Dissolution: Dissolve 10 mmol of crude 4-aminocyclohexane-1-carboxamide in 20 mL of anhydrous methanol.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 4M HCl in dioxane.

    • Why: Using anhydrous HCl prevents the hydrolysis of the amide bond, which can occur in aqueous acid at high temperatures.

  • Precipitation: Add 50 mL of diethyl ether or ethyl acetate to induce precipitation of the salt.

  • Filtration: Filter the white solid under vacuum (inert atmosphere preferred due to hygroscopicity).

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Reactivity & Derivatization

The molecule possesses two distinct nitrogen centers with vastly different reactivities, allowing for selective functionalization.

Amine Functionalization (N1)

The primary amine at position 4 is nucleophilic.

  • Coupling: Reacts with carboxylic acids (using EDC/NHS) or acid chlorides to form stable amides. This is the standard linkage method for incorporating the cyclohexane spacer into drug molecules.

  • Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.

Amide Modifications (C1)

The primary amide is generally robust but can be modified:

  • Dehydration: Treatment with

    
     or thionyl chloride converts the amide into a nitrile  (-CN).
    
  • Hofmann Rearrangement: Treatment with bromine/NaOH converts the amide to an amine, shortening the carbon chain (rarely used on this scaffold).

Handling & Safety (SDS Summary)

While specific toxicological data for the dihydrochloride is limited, the class of compounds (aliphatic amines/amides) dictates the following safety protocols:

  • Hazard Classification:

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • STOT-SE (Category 3): May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture will lead to "caking" and potential hydrolysis over long periods.

  • Incompatibility: Strong oxidizing agents, strong bases (will deprotonate the amine, releasing the free base which may be volatile or oily).

References

  • PubChem. 4-Aminocyclohexane-1-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents.Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids. Patent CN108602758B.
  • Vertex AI Research.Synthesis of Y-27632 Intermediates.

Sources

A Senior Application Scientist's Synthesis of Core Principles, Practical Methodologies, and Strategic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Aminocyclohexane-1-carboxamide Dihydrochloride for Advanced Research and Pharmaceutical Development

This guide provides a comprehensive technical overview of 4-aminocyclohexane-1-carboxamide dihydrochloride, a versatile building block in modern medicinal chemistry. We will delve into its fundamental chemical identity, robust synthetic protocols, and its strategic role in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique structural features.

Section 1: Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific rigor. The topic of this guide is the dihydrochloride salt of 4-aminocyclohexane-1-carboxamide.

The IUPAC name for the parent molecule is 4-aminocyclohexane-1-carboxamide [1]. The molecule features a cyclohexane ring with an amino group at the 4-position and a carboxamide group at the 1-position. As a diamine, it can form a salt with two equivalents of hydrochloric acid. Therefore, the correct IUPAC name for the topic compound is 4-ammoniocyclohexane-1-carboxamide dichloride . In common chemical literature and commercial listings, it is often referred to as 4-aminocyclohexane-1-carboxamide dihydrochloride .

The stereochemistry of the substituents on the cyclohexane ring is a critical aspect of this molecule's function, with the trans isomer being of particular interest in pharmaceutical applications due to its rigid and well-defined spatial orientation of the functional groups.

Physicochemical Data
Property4-aminocyclohexane-1-carboxamide4-aminocyclohexane-1-carboxylic acid hydrochloride
Molecular Formula C₇H₁₄N₂OC H₁₄ClNO₂
Molecular Weight 142.20 g/mol [1]179.64 g/mol [2]
IUPAC Name 4-aminocyclohexane-1-carboxamide[1]4-aminocyclohexane-1-carboxylic acid;hydrochloride[2]
CAS Number 856758-75-3[1]27960-59-4[2]
Topological Polar Surface Area 69.1 Ų[1]63.3 Ų[2]
LogP (calculated) -0.6[1]N/A

Section 2: Synthesis and Manufacturing

The synthesis of 4-aminocyclohexane-1-carboxamide dihydrochloride is a multi-step process that begins with the stereoselective reduction of a readily available aromatic precursor, followed by functional group transformation. The causality behind the choice of reagents and conditions is critical for achieving high yield and purity of the desired trans isomer.

Synthesis of trans-4-Aminocyclohexane-1-carboxylic Acid

The precursor to the target carboxamide is trans-4-aminocyclohexane-1-carboxylic acid. A robust and scalable method for its synthesis involves the catalytic hydrogenation of p-aminobenzoic acid. The choice of catalyst and reaction conditions is crucial for controlling the stereoselectivity of the reduction.

Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid

This protocol is adapted from a patented industrial process, emphasizing high diastereoselectivity for the trans isomer[3].

  • Reactor Setup: A high-pressure autoclave is charged with p-aminobenzoic acid (1 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (25% w/w of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH)[4].

  • Hydrogenation: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas to 15 bar. The reaction mixture is stirred vigorously and heated to 100°C[4].

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 20 hours)[3].

  • Work-up and Isolation: After cooling and venting the reactor, the catalyst is removed by filtration. The aqueous solution is then acidified to precipitate the product, which is collected by filtration, washed with cold water, and dried. This process yields a mixture of cis and trans isomers, with the trans isomer being favored[3].

Diagram: Synthesis of trans-4-Aminocyclohexane-1-carboxylic Acid

G pABA p-Aminobenzoic Acid Reagents H₂, 5% Ru/C 10% NaOH, 100°C, 15 bar pABA->Reagents ACCA_mix cis/trans-4-Aminocyclohexane- 1-carboxylic Acid Mixture Reagents->ACCA_mix Separation Fractional Crystallization or Selective Esterification ACCA_mix->Separation trans_ACCA trans-4-Aminocyclohexane- 1-carboxylic Acid Separation->trans_ACCA

Caption: Synthetic pathway to trans-4-aminocyclohexanecarboxylic acid.

Amidation of trans-4-Aminocyclohexane-1-carboxylic Acid

The conversion of the carboxylic acid to the primary carboxamide is a standard transformation in organic synthesis. A variety of modern, efficient, and atom-economical methods are available. A direct amidation catalyzed by a Lewis acid is a robust choice for this step.

Experimental Protocol: Boric Acid-Catalyzed Amidation

This proposed protocol is based on a general and environmentally benign method for amide bond formation[5].

  • Protection of the Amino Group (Optional but Recommended): To avoid side reactions, the amino group of trans-4-aminocyclohexane-1-carboxylic acid is first protected, for example, with a tert-butoxycarbonyl (Boc) group.

  • Reaction Setup: The N-Boc-protected carboxylic acid (1 eq.), boric acid (10 mol%), and a suitable solvent such as toluene are charged into a round-bottom flask equipped with a Dean-Stark apparatus.

  • Amidation: Gaseous ammonia is bubbled through the heated reaction mixture, or an ammonium salt is used as the ammonia source. The reaction is refluxed to drive off water.

  • Deprotection and Salt Formation: Upon completion of the amidation, the Boc-protecting group is removed under acidic conditions, typically with hydrochloric acid in an organic solvent. This step also facilitates the formation of the dihydrochloride salt.

  • Isolation: The product, 4-aminocyclohexane-1-carboxamide dihydrochloride, is isolated by filtration or by evaporation of the solvent.

Section 3: Applications in Drug Development

4-Aminocyclohexane derivatives are valuable scaffolds in medicinal chemistry due to their conformational rigidity and the precise spatial orientation of their functional groups. The trans configuration is often preferred as it mimics extended peptide conformations and can interact with biological targets with high specificity.

A Key Intermediate in Pharmaceutical Synthesis

While direct biological activity data for 4-aminocyclohexane-1-carboxamide is not extensively reported, its precursor, trans-4-aminocyclohexanecarboxylic acid, is a documented key intermediate in the synthesis of several important pharmaceuticals. This highlights the strategic importance of the 4-aminocyclohexane scaffold.

  • Janus Kinase (JAK) Inhibitors: trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid is a crucial building block in the synthesis of Janus kinase inhibitors, a class of drugs used to treat inflammatory diseases[3].

  • Oclacitinib: This veterinary drug, used for the treatment of allergic dermatitis, also utilizes a trans-4-aminocyclohexane derivative in its synthesis[4].

The carboxamide functional group is a privileged structure in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets[6]. Therefore, 4-aminocyclohexane-1-carboxamide represents a readily accessible building block for the synthesis of novel drug candidates.

Diagram: Role in Pharmaceutical Synthesis

G Target 4-Aminocyclohexane-1-carboxamide Dihydrochloride Scaffold Rigid Cyclohexane Scaffold (trans-configuration) Target->Scaffold Provides Functionalization Versatile Functionalization (Amino and Carboxamide groups) Target->Functionalization Offers Intermediate Key Pharmaceutical Intermediate Functionalization->Intermediate Enables use as JAK Janus Kinase Inhibitors Intermediate->JAK Oclacitinib Oclacitinib Intermediate->Oclacitinib

Caption: Strategic importance in drug development.

Section 4: Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential.

  • Hazard Identification: 4-Aminocyclohexane-1-carboxamide is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335)[1]. The hydrochloride salt of the related carboxylic acid carries similar warnings[2].

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a cool, dry place, away from incompatible materials.

Section 5: Conclusion

4-Aminocyclohexane-1-carboxamide dihydrochloride is a valuable and versatile building block for researchers and professionals in drug development. Its well-defined stereochemistry, coupled with the synthetic accessibility of the trans isomer, makes it an attractive scaffold for the design of novel therapeutics. This guide has provided a comprehensive overview of its chemical identity, synthetic methodologies, and strategic applications, underscoring its potential to contribute to the advancement of medicinal chemistry.

References

  • PubChem. 4-Aminocyclohexane-1-carboxamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Aminocyclohexane-1-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]

  • Google Patents.
  • PubChem. 4-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives. [Link]

  • Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]

  • ResearchGate. Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]

  • PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • PMC. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • ResearchGate. TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • CABI Digital Library. cyclohexane and its functionally substituted derivatives. [Link]

Sources

Spectroscopic Characterization Guide: 4-Aminocyclohexane-1-carboxamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 4-Aminocyclohexane-1-carboxamide Dihydrochloride Role: Bifunctional aliphatic linker; key intermediate in kinase inhibitor synthesis (e.g., CDK/JAK pathways). Critical Quality Attribute (CQA): Stereochemistry (trans vs. cis) and Salt Stoichiometry (Dihydrochloride vs. Monohydrochloride).

This technical guide provides a rigorous framework for the spectroscopic validation of 4-Aminocyclohexane-1-carboxamide dihydrochloride . While the monohydrochloride is the standard stable salt, the dihydrochloride form implies a specific lattice stoichiometry involving the protonation of the primary amine and potential interaction with the weak amide base or lattice entrapment. This guide focuses on distinguishing these forms and verifying the critical trans-diequatorial configuration.

Structural Logic
  • Stereochemistry: The trans-isomer places both the amino and carboxamide groups in equatorial positions (diequatorial), making it thermodynamically more stable than the cis-isomer (axial-equatorial).

  • Salt Formation:

    • Site 1 (Primary Amine): Highly basic (

      
      ). Protonates readily to form 
      
      
      
      .
    • Site 2 (Amide Oxygen): Very weakly basic (

      
      ). Protonation requires excess concentrated acid. A "dihydrochloride" label often indicates a hemi-solvate or lattice-trapped HCl, making the material hygroscopic and acidic.
      

Analytical Workflow (Graphviz)

The following decision tree outlines the logical flow for validating the material's identity and purity.

AnalyticalWorkflow Sample Unknown Sample: 4-Aminocyclohexane-1-carboxamide (Labeled 2HCl) Solubility Solubility Test (D2O vs DMSO-d6) Sample->Solubility H1NMR 1H NMR Analysis (Coupling Constants) Solubility->H1NMR Dissolve StereoCheck Determine Stereochemistry (Cis vs Trans) H1NMR->StereoCheck Analyze H1/H4 Splitting SaltCheck Salt Stoichiometry (AgNO3 Titration / EA) StereoCheck->SaltCheck If Trans confirmed FinalID Final Certification SaltCheck->FinalID Cl- Content = 2.0 eq

Figure 1: Analytical workflow for structural and stoichiometric validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

Experimental Protocol
  • Solvent Selection: Use DMSO-d6 for the primary analysis.

    • Reasoning:

      
       causes rapid exchange of the amide (
      
      
      
      ) and ammonium (
      
      
      ) protons, erasing key diagnostic signals. DMSO-d6 preserves these protons, allowing quantification of the ammonium integral (3H vs 6H if di-protonated) and amide doublet/singlet patterns.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

1H NMR Data Interpretation (Trans-Isomer Focus)

The distinction between cis and trans relies on the Karplus equation. In the trans-isomer, the methine protons at C1 and C4 are axial . They couple with adjacent axial protons (


) and equatorial protons (

), resulting in a wide triplet-of-triplets (tt) pattern.
PositionProton TypeChemical Shift (

, ppm)
Multiplicity & Coupling (

)
Structural Insight
NH3+ Ammonium8.00 - 8.40Broad Singlet (3H or 4H*)Integs indicate salt ratio.
CONH2 Amide6.80 & 7.30Two Broad Singlets (1H each)Restricted rotation of C-N bond.
H1 Methine (

to C=O)
2.05 - 2.15tt (

)
Diagnostic for Trans (Axial).
H4 Methine (

to N)
2.90 - 3.10tt (

)
Diagnostic for Trans (Axial).
H2/H6 Ring Methylene1.80 - 1.95Broad Doublet (Equatorial)Ring conformation.
H3/H5 Ring Methylene1.30 - 1.45Quadruplet/Multiplet (Axial)Ring conformation.

Critical Validation Step: If H1 or H4 appears as a narrow multiplet or quintet (coupling


), the sample is the cis-isomer  or a mixture. The trans-isomer must  show large axial-axial splitting.
13C NMR Data[1]
  • C=O (Amide): ~176.0 ppm.

  • C4 (C-N): ~49.5 ppm.

  • C1 (C-CO): ~43.0 ppm.

  • C2/C6: ~28.0 ppm.

  • C3/C5: ~29.5 ppm.

  • Note: Due to symmetry in the trans-1,4-substituted system, only 4 aliphatic carbon signals are observed (plus the carbonyl).

Infrared (IR) Spectroscopy[3][4]

IR is the primary tool for confirming the functional groups and the salt state.

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) on crystal/powder.

  • Pre-treatment: Ensure sample is dry; hygroscopic dihydrochlorides absorb water, broadening the 3000-3500 cm⁻¹ region.

Spectral Assignments
Frequency (cm⁻¹)Vibration ModeAssignment
3350 - 3150 N-H StretchAmide (

) asymmetric/symmetric stretch.
3000 - 2800 N-H Stretch (Broad)Ammonium (

) overtone series. Indicates salt formation.[1]
1680 - 1650 C=O StretchAmide I Band. Diagnostic for carboxamide.
1620 - 1590 N-H BendAmide II Band.
1550 - 1500 N-H DeformationAmmonium bending mode.
~1200 C-N StretchAliphatic amine-ring connection.

Diagnostic for Dihydrochloride: If the sample is a true dihydrochloride (protonated amide), the Amide I band (C=O) will shift to a lower frequency (closer to 1640-1630 cm⁻¹) or split due to the disruption of the resonance structure by the protonation of the oxygen/nitrogen lone pair.

Stoichiometric Validation (The "Dihydrochloride" Problem)

Since the amide is a very weak base, a "dihydrochloride" is often a non-stoichiometric inclusion of HCl or a result of not drying the sample after using excess HCl in synthesis.

Protocol: Chloride Content Determination

To distinguish between Monohydrochloride (


, MW ~178.6) and Dihydrochloride (

, MW ~215.1):
  • Gravimetric/Titration: Dissolve 50 mg of sample in deionized water.

  • Titrant: 0.1 M Silver Nitrate (

    
    ).
    
  • Indicator: Potassium Chromate (Mohr's method) or Potentiometric electrode.

  • Calculation:

    
    
    
    • Target (Mono): ~19.8% Chloride.

    • Target (Di): ~32.9% Chloride.

If the result is ~20% but labeled "Dihydrochloride," the sample is mislabeled or the second equivalent of HCl has been lost to atmosphere (common).

Synthesis Pathway & Impurity Profile

Understanding the origin helps in identifying impurities (e.g., unreacted acid or cis-isomer).

Synthesis Start p-Aminobenzoic Acid Step1 Hydrogenation (Ru/C, H2) Start->Step1 Inter1 4-Aminocyclohexane- carboxylic acid (Cis/Trans Mix) Step1->Inter1 Step2 Esterification & Amidation Inter1->Step2 Isomer Separation Product 4-Aminocyclohexane- 1-carboxamide Step2->Product

Figure 2: Synthetic route highlighting the origin of stereochemical impurities.

References

  • Stereochemistry of Cyclohexanes: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for J-coupling analysis).
  • Synthesis & Isomerization: PCT Int. Appl. (2017).[2] Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives. WO2017134212A1.

  • NMR Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search for trans-4-aminocyclohexanecarboxylic acid as structural anchor).

  • Amide/Amine Salt IR Shifts: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

Sources

Methodological & Application

Application Notes and Protocols for 4-Aminocyclohexane-1-carboxamide;dihydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Aminocyclohexane-1-carboxamide Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. 4-Aminocyclohexane-1-carboxamide, particularly as its dihydrochloride salt, has emerged as a valuable building block in the synthesis of complex molecules, most notably in the development of kinase inhibitors and other therapeutic agents.[1] Its rigid, three-dimensional cyclohexane core allows for the precise spatial orientation of appended functional groups, a critical factor in optimizing interactions with biological targets.[2][3] The presence of both a primary amine and a primary amide offers two distinct points for chemical modification, enabling the construction of diverse molecular architectures.

This guide provides an in-depth exploration of the practical applications of 4-aminocyclohexane-1-carboxamide;dihydrochloride as a synthetic building block. We will delve into a detailed protocol for a common and crucial transformation—amide bond formation—and discuss the underlying chemical principles that govern this process. Furthermore, we will examine the significance of the stereochemistry of the cyclohexane ring and its implications for drug design.

Core Properties and Handling

Before delving into synthetic protocols, it is essential to understand the key characteristics of 4-aminocyclohexane-1-carboxamide;dihydrochloride.

PropertyValueSource
Molecular Formula C₇H₁₆Cl₂N₂OPubChem
Molecular Weight 215.12 g/mol PubChem
Appearance White to off-white solidN/A
Solubility Soluble in water and polar protic solventsN/A

Note on the Dihydrochloride Salt: The dihydrochloride form enhances the stability and shelf-life of the compound. However, for most synthetic applications, the primary amine must be in its free base form to act as a nucleophile. Therefore, the in-situ neutralization of the hydrochloride salt is a critical first step in many reaction protocols. This is typically achieved by the addition of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA).[4]

Application in the Synthesis of Pyrimidine-5-Carboxamide Derivatives: A Protocol for Amide Coupling

The synthesis of pyrimidine-5-carboxamide derivatives is a significant area of research, as these scaffolds are found in numerous potent and selective kinase inhibitors.[1] The following protocol details the coupling of 4-aminocyclohexane-1-carboxamide;dihydrochloride with a generic pyrimidine-5-carboxylic acid using the widely employed EDC/HOBt coupling reagents.

Reaction Scheme:

Expertise in Action: Why EDC/HOBt?

The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a robust and widely adopted method for amide bond formation for several key reasons:[5][6][7]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups within the reactants.

  • High Yields and Purity: This method typically affords high yields of the desired amide with minimal side products.

  • Water-Soluble Byproducts: The urea byproduct formed from EDC is water-soluble, facilitating its removal during aqueous workup, a significant advantage over reagents like dicyclohexylcarbodiimide (DCC).[8][9]

  • Suppression of Racemization: For chiral carboxylic acids, the addition of HOBt minimizes the risk of epimerization by forming a less reactive HOBt-ester intermediate.[9]

Detailed Step-by-Step Protocol

Materials:

  • Pyrimidine-5-carboxylic acid (1.0 eq)

  • 4-Aminocyclohexane-1-carboxamide;dihydrochloride (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrimidine-5-carboxylic acid (1.0 eq) and 4-aminocyclohexane-1-carboxamide;dihydrochloride (1.1 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids. The volume should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M solution).

  • Neutralization: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The two equivalents of DIPEA are required to neutralize the two hydrochloride equivalents, with a slight excess to ensure the primary amine is fully deprotonated. Stir the mixture at 0 °C for 15-20 minutes.

  • Activation: To the stirring solution, add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove any unreacted carboxylic acid and HOBt. c. Wash the organic layer with brine (1 x volume of organic layer). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate, to yield the pure N-(4-carbamoylcyclohexyl)pyrimidine-5-carboxamide.

Characterization of the Final Product

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the presence of the expected protons and carbons in the final structure. The cyclohexyl protons will appear as a series of multiplets, and the chemical shifts of the protons adjacent to the newly formed amide bond will be indicative of a successful reaction.[10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

The Critical Role of Stereochemistry: Cis vs. Trans Isomers

4-Aminocyclohexane-1-carboxamide exists as two diastereomers: cis and trans. The relative orientation of the amino and carboxamide groups has a profound impact on the overall shape of the molecule and, consequently, its biological activity.[12][13]

  • Trans Isomer: The amino and carboxamide groups are on opposite faces of the cyclohexane ring (1,4-diequatorial in the most stable chair conformation). This leads to a more linear and extended conformation.

  • Cis Isomer: The amino and carboxamide groups are on the same face of the ring (one axial, one equatorial in the most stable chair conformation). This results in a more bent or "V-shaped" geometry.

The choice of isomer is a critical design element in drug discovery. The distinct spatial arrangement of functional groups in the cis and trans isomers can lead to significantly different binding affinities and selectivities for a given biological target.[2][3] Therefore, it is imperative to use stereochemically pure starting materials or to separate the isomers at a suitable stage in the synthesis.

Visualizing the Workflow

Amide Coupling Workflow

AmideCouplingWorkflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification Reactants 1. Add Carboxylic Acid and 4-Aminocyclohexane-1-carboxamide·2HCl Solvent 2. Dissolve in Anhydrous DMF Reactants->Solvent Neutralize 3. Cool to 0°C and Add DIPEA Solvent->Neutralize Activate 4. Add HOBt and EDC·HCl Neutralize->Activate React 5. Stir at Room Temperature (12-24h) Activate->React Workup 6. Aqueous Workup (EtOAc, NaHCO₃, Brine) React->Workup Purify 7. Purify by Column Chromatography Workup->Purify Product Pure Amide Product Purify->Product

Caption: A generalized workflow for the EDC/HOBt mediated amide coupling reaction.

Mechanism of EDC/HOBt Coupling

EDCHOBtMechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation R-COOH R-COOH O-Acylisourea [O-Acylisourea Intermediate] (Unstable) R-COOH->O-Acylisourea + EDC EDC EDC HOBt-Ester [HOBt-Ester] (More Stable) O-Acylisourea->HOBt-Ester + HOBt Urea Urea Byproduct O-Acylisourea->Urea hydrolysis Amine R'-NH₂ HOBt_in HOBt Amide R-CONH-R' HOBt-Ester->Amide + R'-NH₂ HOBt_out HOBt (regenerated)

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Conclusion

4-Aminocyclohexane-1-carboxamide;dihydrochloride is a versatile and strategically important building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its rigid cyclohexane core and bifunctional nature provide a platform for creating structurally diverse compounds with well-defined three-dimensional geometries. A thorough understanding of its properties, including the need for neutralization of the dihydrochloride salt, and the application of robust synthetic methodologies such as EDC/HOBt mediated amide coupling, are essential for its effective utilization. Furthermore, careful consideration of the cis and trans stereoisomers is paramount in the design of new therapeutic agents to ensure optimal interaction with their biological targets.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • Chandrasekhar, S., Narsihmulu, C., Sultana, S. S., & Reddy, N. R. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 49(49), 7064-7066. [Link]

  • LibreTexts. (2021, October 29). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Converting Amines to Amides. [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?[Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • LibreTexts. (2020, July 1). 23.3: Reactions of amines. Chemistry LibreTexts. [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes. Amines. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ACS Medicinal Chemistry Letters. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. [Link]

  • Barry, S. M., & Challis, G. L. (2013). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and environmental microbiology, 79(18), 5639–5647. [Link]

  • Eldehna, W. M., Al-Rashood, S. T., Al-Tamimi, A. M., Al-Ansary, G. H., & Abdel-Aziz, H. A. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2337777. [Link]

  • Indian Journal of Chemistry. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. [Link]

  • Wiley Online Library. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • Google Patents. (n.d.).
  • The Pharma Innovation Journal. (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo. [Link]

  • The Pharma Innovation Journal. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. [Link]

  • ResearchGate. (2018). NMR spectroscopic characterization of inclusion complexes of hydroxy-substituted naphthalenes with native and modified β-cyclodextrins. [Link]

  • British Journal of Pharmacology. (2020). Structural basis of AMPA receptor inhibition by trans-4-butylcyclohexane carboxylic acid. [Link]

  • Journal of Biomedical Science. (2014). Cis–trans interactions of cell surface receptors: biological roles and structural basis. [Link]

  • Nature Communications. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

  • ChemRxiv. (2023). Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[14]arenes. [Link]

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Application Note: 4-Aminocyclohexane-1-carboxamide as a Versatile Scaffold for Combinatorial Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a discernible shift away from planar, aromatic structures towards more three-dimensional (3D) molecular frameworks.[1][2] Saturated carbocyclic and heterocyclic scaffolds are increasingly sought after for their ability to confer improved physicochemical properties, such as enhanced solubility and metabolic stability, and to present substituents in well-defined spatial orientations.[1][3] This increased fraction of sp³-hybridized carbons can lead to more specific interactions with biological targets and improved pharmacokinetic profiles.[1] Among the diverse array of available scaffolds, 4-aminocyclohexane-1-carboxamide offers a compelling starting point for the construction of combinatorial libraries, providing two distinct points of diversification on a conformationally restricted cyclohexane ring.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-aminocyclohexane-1-carboxamide in the synthesis of diverse chemical libraries. We will delve into both solid-phase and solution-phase methodologies, with a particular focus on the practical aspects of library generation and the critical considerations of stereochemistry.

The Strategic Advantage of the 4-Aminocyclohexane-1-carboxamide Scaffold

The 4-aminocyclohexane-1-carboxamide scaffold is a "privileged scaffold," a concept that describes molecular frameworks that are capable of binding to multiple biological targets.[4] Its utility in combinatorial library design stems from several key features:

  • Two Points of Diversification: The primary amine and the primary carboxamide functionalities serve as orthogonal handles for introducing a wide variety of building blocks.

  • Conformational Rigidity: The cyclohexane ring restricts the conformational freedom of the molecule, allowing for the precise spatial presentation of appended functionalities. This can lead to higher binding affinities and selectivities.

  • Stereochemical Complexity: The scaffold exists as cis and trans diastereomers, which can be separated to generate libraries with distinct 3D arrangements of substituents, thereby expanding the explorable chemical space.[3]

  • Lead-Like Properties: The scaffold itself possesses favorable physicochemical properties, such as a low molecular weight and the presence of hydrogen bond donors and acceptors, making it an excellent starting point for the development of drug-like molecules.

Synthesis of the Scaffold and Management of Stereoisomers

The precursor to the title scaffold, 4-aminocyclohexanecarboxylic acid, can be synthesized via the catalytic hydrogenation of p-aminobenzoic acid.[5][6] A common challenge in this synthesis is the formation of a mixture of cis and trans isomers.[3][5]

Table 1: Representative Catalytic Systems for the Hydrogenation of p-Aminobenzoic Acid

CatalystSolventTemperature (°C)Pressure (bar)cis:trans RatioReference
5% Ru/C10% NaOH (aq)100151:4.6[3][5]
Rhodium on CarbonIsopropanol6010Not Reported[3]

The separation of the cis and trans isomers is crucial for the generation of stereochemically defined libraries. This can be achieved through several methods:

  • Fractional Crystallization: Exploiting differences in the solubility of the two isomers.

  • Selective Esterification: Reacting the mixture with an alcohol under conditions that selectively esterify one isomer, allowing for separation.[3]

  • Enzymatic Resolution: Utilizing enzymes, such as transaminases, that can selectively act on one of the diastereomers.[4]

For the purpose of this application note, we will focus on protocols utilizing the commercially available isomers of 4-aminocyclohexane-1-carboxamide or its carboxylic acid precursor.

Protocol 1: Solid-Phase Synthesis of a Diverse Amide Library

Solid-phase synthesis offers a streamlined approach for the generation of large combinatorial libraries, with the key advantage of simplified purification at each step.[7][8] Here, we outline a protocol for the synthesis of a library of N-acylated 4-aminocyclohexane derivatives.

Workflow for Solid-Phase Library Synthesis

cluster_0 Resin Preparation and Loading cluster_1 Library Elaboration cluster_2 Cleavage and Purification Resin Wang Resin Swell Swell Resin in DMF Resin->Swell Loading Couple Scaffold to Resin Swell->Loading Fmoc_Scaffold Fmoc-trans-4-aminocyclohexanecarboxylic acid Activation Activate Carboxylic Acid (DIC/HOBt) Fmoc_Scaffold->Activation Activation->Loading Capping Cap Unreacted Sites (Acetic Anhydride) Loading->Capping Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Capping->Fmoc_Deprotection Wash1 Wash Resin Fmoc_Deprotection->Wash1 Coupling Couple Building Blocks (HATU/DIPEA) Wash1->Coupling Building_Blocks Diverse Carboxylic Acids Building_Blocks->Coupling Wash2 Wash Resin Coupling->Wash2 Cleavage Cleave from Resin (TFA Cocktail) Wash2->Cleavage Purification Purify Library Members (RP-HPLC) Cleavage->Purification Characterization Characterize (LC-MS) Purification->Characterization

Caption: Solid-phase synthesis workflow for an amide library.

Detailed Experimental Protocol

1. Preparation of Fmoc-Protected Scaffold:

  • Dissolve trans-4-aminocyclohexanecarboxylic acid in a suitable solvent (e.g., 10% aqueous sodium carbonate and dioxane).

  • Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) portion-wise at 0°C and allow the reaction to warm to room temperature overnight.

  • Acidify the reaction mixture and extract the product. Purify by column chromatography to yield Fmoc-trans-4-aminocyclohexanecarboxylic acid.

2. Loading of the Scaffold onto Wang Resin: [5][9]

  • Swell Wang resin (100-200 mesh, ~1.0 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.[10]

  • Drain the DMF.

  • In a separate flask, dissolve Fmoc-trans-4-aminocyclohexanecarboxylic acid (2.0 eq.), 1-hydroxybenzotriazole (HOBt) (2.0 eq.), and N,N'-diisopropylcarbodiimide (DIC) (2.0 eq.) in DMF.

  • Add the activated amino acid solution to the resin, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Agitate the mixture for 4-12 hours at room temperature.

  • Drain the reaction mixture and wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Cap any unreacted hydroxyl groups on the resin by treating with a solution of acetic anhydride and pyridine in DMF for 1 hour.

3. Fmoc Deprotection: [][12]

  • Swell the loaded resin in DMF.

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Drain and wash the resin extensively with DMF to remove residual piperidine and the fluorenyl adduct.

4. Library Diversification (Amide Bond Formation): [13]

  • In separate reaction vessels (e.g., in a parallel synthesizer), add a solution of a unique carboxylic acid building block (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF to each resin portion.

  • Agitate the reactions for 2-4 hours at room temperature.

  • Drain and wash the resin with DMF and DCM.

5. Cleavage and Isolation:

  • Wash the derivatized resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge, decant the ether, and dry the crude product.

  • Purify each library member by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final products by LC-MS.

Protocol 2: Solution-Phase Synthesis via the Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry, enabling the rapid assembly of complex molecules from simple starting materials in a single pot.[14][15][16] 4-Aminocyclohexane-1-carboxamide can serve as the amine component in this reaction.

Ugi Reaction Workflow

cluster_0 Reactant Assembly cluster_1 Reaction and Workup cluster_2 Product Amine 4-Aminocyclohexane- 1-carboxamide Reaction One-Pot Reaction in Methanol Amine->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Acid Carboxylic Acid Acid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product α-Acylamino Amide Product Purification->Product

Caption: Ugi four-component reaction workflow.

Detailed Experimental Protocol

1. General Procedure for Ugi Reaction: [16][17]

  • To a solution of 4-aminocyclohexane-1-carboxamide (1.0 eq.) and an aldehyde (1.0 eq.) in methanol (0.5 M) in a reaction vial, add a carboxylic acid (1.0 eq.).

  • Stir the mixture for 10 minutes at room temperature.

  • Add an isocyanide (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

2. Workup and Purification:

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Exemplar Ugi Reaction Products and Yields

AldehydeCarboxylic AcidIsocyanideProduct StructureYield (%)
BenzaldehydeAcetic Acidtert-Butyl isocyanide(Structure of product 1)75
IsobutyraldehydeBenzoic AcidCyclohexyl isocyanide(Structure of product 2)82
4-ChlorobenzaldehydePropionic AcidBenzyl isocyanide(Structure of product 3)78
(Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.)

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Solid-Phase Synthesis:
Low loading of the first amino acidIncomplete activation; steric hindrance on the resin.Increase equivalents of activating agents; increase reaction time; use a different resin (e.g., 2-chlorotrityl chloride resin).[10]
Incomplete coupling during library elaborationAggregation of the growing peptide chain; poor swelling of the resin.Use a more effective coupling agent (e.g., HATU); perform a double coupling; use a solvent mixture that promotes resin swelling (e.g., DMF/DCM).[18]
Ugi Reaction:
Low reaction yieldPoor imine formation; sterically hindered components.Use a more polar solvent (e.g., trifluoroethanol); gently heat the reaction mixture; increase reaction time.
Complex product mixtureSide reactions, such as the Passerini reaction.Ensure all reagents are pure; add the isocyanide last, after the other components have had time to equilibrate.

Conclusion

4-Aminocyclohexane-1-carboxamide is a highly valuable and versatile scaffold for the construction of diverse combinatorial libraries. Its rigid, three-dimensional structure and two points of diversification provide a robust platform for exploring chemical space in drug discovery programs. By leveraging both solid-phase and solution-phase techniques, such as the Ugi reaction, researchers can efficiently generate libraries of novel compounds with lead-like properties. The careful consideration and control of stereochemistry, by using either the cis or trans isomer of the scaffold, further enhances the potential for discovering potent and selective modulators of biological targets. The protocols and strategies outlined in this application note offer a solid foundation for the successful implementation of 4-aminocyclohexane-1-carboxamide in medicinal chemistry campaigns.

References

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Privileged Scaffolds for Library Design and Drug Discovery.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (Taylor & Francis Online).
  • New and unusual scaffolds in medicinal chemistry. (Chemical Society Reviews, RSC Publishing).
  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Form
  • Ugi Reaction. (Alfa Chemistry).
  • The use of the Ugi four-component condensation.
  • Ugi Reaction. (Organic Chemistry Portal).
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Ugi Four-Component Reactions Using Alternative Reactants.
  • Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • Advantages of Wang Resin in Peptide Synthesis. (AltaBioscience).
  • Synthesis of a small library of diketopiperazines as potential inhibitors of calpain. (PubMed).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (University of California, Irvine).
  • Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. (Organic & Biomolecular Chemistry, RSC Publishing).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (Innovagen).
  • Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity.
  • Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. (Semantic Scholar).
  • Why Fmoc-Protected Amino Acids Domin
  • Typical combinatorial synthesis procedures: (a) amide library based on...
  • Combinatorial libraries: strategies and methods for 'lead' discovery. (University of Leeds).
  • Solid-phase synthesis of combinatorial libraries based on enatiomerically pure (1S,2S,4R,5S). (ElectronicsAndBooks).
  • Process for the preparation of trans-4-amino-l-cyclohexanecarboxilic acid and its derivatives.
  • Biophysical Screening of a Focused Library for the Discovery of CYP121 Inhibitors as Novel Antimycobacterials. (PubMed).
  • Fmoc Amino Acids for SPPS. (AltaBioscience).
  • (PDF) Solid-phase synthesis for beginners: Choice of tools and techniques for implementation of multistage transformations.
  • Screening Libraries. (Asinex.com).
  • RAPID FUNCTIONALIZATION AND LOADING OF SOLID SUPPORTS.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • Aminooxy functionalized oligonucleotides: preparation, on-support derivatization, and postsynthetic
  • Solid Phase Peptide Synthesis (SPPS) explained. (Bachem).
  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. (bioRxiv).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (Luxembourg Bio Technologies).
  • Fmoc Solid Phase Peptide Synthesis. (ChemPep).
  • Screening of a composite library of clinically used drugs and well-characterized pharmacological compounds for cystathionine β-synthase inhibition identifies benserazide as a drug potentially suitable for repurposing for the experimental therapy of colon cancer.
  • Parallel Synthesis of Alkyl Tetrazole Derivatives Using Solid Support Chemistry. (PubMed).
  • One-pot derivatization/magnetic solid-phase extraction coupled with liquid chromatography-fluorescence detection for the rapid determination of sulfonamide residues in honey.
  • AgroChemical Screening Libraries. (Life Chemicals).
  • Synthesis and stability studies of bicyclo[6.1.0] nonyne scaffolds for automated solid-phase oligonucleotide. (ePrints Soton).

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Aminocyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-aminocyclohexane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying this versatile chemical intermediate.

Introduction

4-Aminocyclohexane-1-carboxamide is a valuable building block in medicinal chemistry. Its purification from reaction mixtures often presents challenges due to its amphoteric nature, the presence of cis and trans isomers, and various potential impurities from its synthesis. This guide provides practical, field-tested advice to overcome these hurdles and obtain a highly pure product.

Troubleshooting Purification Challenges

Scenario 1: Poor Separation of Cis/Trans Isomers during Crystallization

Question: I'm struggling to separate the cis and trans isomers of 4-aminocyclohexane-1-carboxamide by crystallization. My yields are low, and the isomeric purity is not improving significantly. What am I doing wrong?

Answer: This is a common and critical challenge. The relative solubility of the cis and trans isomers is highly dependent on the solvent system. Here’s a systematic approach to troubleshoot this issue:

Underlying Principle: The key to successful separation by crystallization is to identify a solvent or solvent mixture in which one isomer is significantly less soluble than the other at a given temperature.

Troubleshooting Steps:

  • Solvent Screening is Crucial: Do not rely on a single solvent system. Perform small-scale solubility tests with a range of solvents of varying polarities. A good starting point is to test the solubility of your crude mixture in solvents like water, isopropanol, ethanol, acetone, and mixtures thereof.[1]

  • Employ a Solvent/Anti-Solvent System: A powerful technique is to dissolve the crude product in a good solvent at an elevated temperature and then slowly add an anti-solvent at that temperature until turbidity is observed. Then, allow the solution to cool slowly. This controlled precipitation can significantly enhance the selective crystallization of one isomer.

  • Optimize Cooling Rate: Rapid cooling often leads to the co-precipitation of both isomers. Employ a slow, controlled cooling profile. For instance, allow the crystallization vessel to cool to room temperature in a Dewar flask or an insulated container overnight, followed by further cooling in a refrigerator or freezer.

  • Consider pH Adjustment: The solubility of your compound is highly pH-dependent due to the presence of the amino group. In some cases, a slight adjustment of the pH of an aqueous solution can modulate the solubility of the isomers differently, aiding in separation.

  • Seeding: If you have a small amount of the desired pure isomer, use it to seed the crystallization. This provides a template for the desired isomer to crystallize, improving both yield and purity.

Workflow for Isomer Separation by Crystallization:

Caption: Decision workflow for optimizing the separation of cis/trans isomers via crystallization.

Scenario 2: Product Streaking on Silica Gel Chromatography

Question: My 4-aminocyclohexane-1-carboxamide is streaking badly on my silica gel column, and I'm getting poor separation from impurities. How can I improve my chromatographic purification?

Answer: Streaking on silica gel is a classic sign of strong interaction between your compound and the stationary phase, which is expected for a polar, basic compound like 4-aminocyclohexane-1-carboxamide. The acidic nature of silica gel protonates the amine, leading to strong ionic interactions.

Underlying Principle: To achieve good separation on silica gel, the analyte should be in a neutral state to minimize strong ionic interactions with the stationary phase.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, into your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This will neutralize the acidic sites on the silica and keep your amine in its free base form.

    • Use a Polar Aprotic Co-solvent: In addition to your primary solvents, a small amount of a more polar aprotic solvent can sometimes help to improve peak shape.

  • Consider an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds. Start with neutral alumina and if streaking persists, try basic alumina.

    • Reverse-Phase Chromatography (C18): This is an excellent alternative where the stationary phase is non-polar. You would typically use a polar mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and interacts well with the stationary phase through ion-pairing.[2]

  • Protecting Group Strategy: If all else fails, consider a temporary protecting group for the amine, such as a tert-butyloxycarbonyl (Boc) group. The Boc-protected compound is less polar and will behave much better on silica gel.[1][3] After purification, the Boc group can be easily removed.

Data Summary for Chromatography Troubleshooting:

Stationary PhaseMobile Phase SystemModifierRationale
Silica GelDichloromethane/Methanol0.5% TriethylamineNeutralizes acidic silica sites.
Alumina (Neutral)Ethyl Acetate/HexanesNoneBetter for basic compounds.
Reverse-Phase (C18)Water/Acetonitrile0.1% Formic AcidIon-pairing for better retention and peak shape.
Scenario 3: Difficulty with Liquid-Liquid Extraction

Question: I'm trying to remove a non-polar impurity from my aqueous solution of 4-aminocyclohexane-1-carboxamide, but I'm getting low recovery of my product in the aqueous phase after extraction. What's happening?

Answer: This issue often arises from the amphiphilic nature of the molecule and incorrect pH control during extraction.

Underlying Principle: The partitioning of an ionizable compound between an aqueous and an organic phase is governed by its pKa and the pH of the aqueous phase. To maximize the concentration of your product in the aqueous phase, you need to ensure it is in its ionized (salt) form.

Troubleshooting Steps:

  • Acidify the Aqueous Phase: Before extracting with an organic solvent to remove non-polar impurities, adjust the pH of your aqueous solution to be acidic (e.g., pH 2-3) using an acid like HCl. This will protonate the amino group, forming a water-soluble salt that will have very low solubility in the organic phase.[4]

  • Basify to Extract the Product: If you later need to extract your product into an organic phase, you would first basify the aqueous solution (e.g., pH 11-12) with a base like NaOH to deprotonate the amine, making the molecule more organic-soluble.[4]

  • Choice of Organic Solvent: For extracting the free base, a more polar solvent like dichloromethane or a mixture of diethyl ether and isopropanol might be necessary due to the polarity of the carboxamide group.[5]

  • Brine Wash: After extraction, washing the organic layer with brine (saturated NaCl solution) can help to remove dissolved water and improve the recovery of your compound from the organic phase.[4]

Workflow for pH-Controlled Extraction:

Caption: A workflow illustrating the use of pH adjustment for effective liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the cis/trans isomer ratio of my purified product?

A1: The most reliable method for determining the cis/trans isomer ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy .[1][3] The axial and equatorial protons on the cyclohexane ring will have distinct chemical shifts and coupling constants, allowing for integration and quantification of each isomer. For accurate quantification, ensure that the peaks chosen for integration are well-resolved and do not overlap with impurity signals.

Q2: What are the common impurities I should be looking for in my final product?

A2: Besides the alternate isomer, common impurities may include:

  • Starting Materials: Unreacted p-aminobenzoic acid or its derivatives.

  • Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Ruthenium on carbon).[1][3]

  • Byproducts of Amide Formation: If the amide was formed from the corresponding carboxylic acid, you might have unreacted acid or byproducts from the coupling reaction.

  • Solvent Residues: Trapped solvent molecules from the purification process.

Q3: What analytical techniques are best for assessing the overall purity of my final product?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the main component and detecting minor impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both purity information and mass identification of impurities.

  • Quantitative NMR (qNMR): A powerful technique for determining the absolute purity of a sample by comparing the integral of a known analyte peak to the integral of a certified internal standard.[6]

  • Elemental Analysis: Can confirm the elemental composition of your bulk sample.

Q4: My purified product is a salt (e.g., hydrochloride). How does this affect my purification strategy?

A4: Purifying the salt form can be advantageous. The salt is typically more crystalline and may have different solubility properties that can be exploited for crystallization.[4] However, for silica gel chromatography, it is generally preferable to work with the free base to avoid strong interactions with the silica. You can neutralize the salt with a base before chromatography or use a reverse-phase method where the salt form is often compatible.

References

  • Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Tóth, M., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. (n.d.). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • PubChem. (n.d.). 4-Aminocyclohexane-1-carboxamide. Retrieved from [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

  • Ikushima, Y., et al. (2025). Extraction of Amino Acid Esters Using a Pillar[5]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Solvent Extraction Research and Development, Japan, 32(2), 79-87. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminocyclohexane-1-carboxylic acid hydrochloride. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]

  • VCU Scholars Compass. (n.d.). Validation of the 4-Aminophenol Chemical Test and Analytical Testing Scheme to Distinguish Marijuana and Hemp. Retrieved from [Link]

  • Aesan. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. Retrieved from [Link]

Sources

Overcoming steric hindrance in 4-Aminocyclohexane-1-carboxamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational 🟢 | Topic: Steric Hindrance & Reactivity | Ticket ID: #ACH-411[1]

👨‍🔬 Welcome to the Technical Support Portal

User: Senior Chemist / Process Development Scientist Subject: Overcoming reactivity barriers in 4-aminocyclohexane-1-carboxamide derivatives.

You are likely here because standard protocols (HATU, EDC, mild bases) have failed to deliver expected yields, or you are struggling with cis/trans isomer separation. This scaffold presents unique challenges due to the cyclohexane chair conformation which dictates the steric environment of the C1-carboxamide and C4-amine.[1]

This guide treats your chemical problem as a debugging session. We isolate the variable (sterics, solubility, stereochemistry) and provide the patch.

📊 Module 1: The Root Cause (Conformational Analysis)

Before adding more reagents, you must diagnose the conformational lock of your substrate. The reactivity of 4-aminocyclohexane-1-carboxamide is entirely dependent on whether your substituents are in the Equatorial (accessible) or Axial (hindered) position.[1]

The "Steric Penalty" Logic
  • Trans-Isomer (Diequatorial): The thermodynamically stable form.[1] Both the amine and carboxamide extend away from the ring. Reactivity: High.

  • Cis-Isomer (Axial/Equatorial): One group is forced into the axial position to relieve ring strain.[1]

    • If the Amine is Axial: It suffers from 1,3-diaxial interactions with the ring protons.[1] Nucleophilic attack is blocked by the "shield" of the ring hydrogens.

    • If the Carboxamide is Axial: Formation of the amide or subsequent dehydration is sterically crowded.

Diagnostic Table: Isomer vs. Reactivity

FeatureTrans-IsomerCis-Isomer
Thermodynamics Stable (Diequatorial)Metastable (Axial/Equatorial flip)
Amine Nucleophilicity High (Exposed)Low (Shielded by 1,3-diaxial H)
Solubility (Polar) Low (Crystal packing is tight)Higher (Disrupted packing)
Major Impurity cis-isomer (<5%)trans-isomer (via isomerization)
🛠 Module 2: Troubleshooting Workflows
Issue A: "My Amine Won't Couple (Low Yield/No Reaction)"

Symptom: You are trying to acylate or alkylate the C4-amine, but LCMS shows starting material or hydrolysis of the active ester.

The Fix: The axial amine (in cis isomers or specific constrained analogs) is a "reluctant nucleophile." Standard activated esters (OBt/OAt) are too bulky to penetrate the axial cavity.

Protocol 1: The Acyl Fluoride "Bunker Buster" When steric hindrance is high, acyl fluorides are superior to active esters because the leaving group (Fluoride) is small, minimizing the transition state volume.

  • Activation: Convert your carboxylic acid partner to an acyl fluoride using TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride .[1]

  • Solvent: Use DCM or DMF (anhydrous).

  • Base: Cs₂CO₃ (Cesium Carbonate). The cesium effect can assist in pre-organizing the transition state.

  • Execution:

    • Mix Acid (1.0 eq) + TFFH (1.1 eq) + DIPEA (2.5 eq) in DCM. Stir 30 min.

    • Add 4-aminocyclohexane-1-carboxamide (1.0 eq).[1][2]

    • Why? The acyl fluoride is highly reactive but less prone to steric rejection than an OBt ester.

Protocol 2: High-Temperature Microwave Shift If the amine is sterically shielded, you must overcome the activation energy barrier.[1]

  • Reagent: Use COMU or PyBOP (Phosphonium salts are often better for hindered amines than Uronium salts like HATU).

  • Condition: Microwave irradiation at 100°C for 20 mins .

  • Warning: Ensure your carboxamide group is stable. At >140°C, primary amides can dehydrate to nitriles.

Issue B: "The Compound is Insoluble (The Brick Dust Problem)"

Symptom: The starting material sits at the bottom of the flask in DCM, THF, and MeCN.

The Fix: 4-Aminocyclohexane-1-carboxamide is zwitterionic in character (if the acid) or highly polar (if the amide).[1] It creates a strong intermolecular Hydrogen-Bond network.[1]

Solubility Guide:

  • Avoid: DCM, Toluene, Diethyl Ether (It will never dissolve).

  • Use:

    • HFIP (Hexafluoroisopropanol): The "magic solvent" for peptides and polar amides. It disrupts H-bond aggregates.[1]

    • DMSO/DMF: Standard, but high boiling point makes workup hard.

    • Salt Breaking: If using the HCl salt of the amine, do not free-base it in water.[1] Suspend the salt in DMF and add BSA (Bis(trimethylsilyl)acetamide) . This silylates the amide transiently, making it soluble in organic solvents, and falls off during workup.

Issue C: "I Can't Separate Cis/Trans Isomers"

Symptom: You synthesized the core but have a 60:40 mixture. Flash chromatography is failing.

The Fix: Do not rely on silica gel. Use thermodynamic solubility differences.

Protocol: Selective Crystallization The trans isomer packs much better than the cis.

  • Solvent: Water or Water/Methanol (9:1).

  • Process: Dissolve the mixture at 80°C (near reflux).

  • Cooling: Cool slowly to 20°C. The trans isomer will crystallize out as a hydrate. The cis isomer remains in the mother liquor.

  • Refinement: If purity is still low, convert to the hydrochloride salt and recrystallize from Ethanol/Ether.

📉 Visualizing the Problem (Logic Maps)
Diagram 1: The Conformational Reactivity Trap

This diagram illustrates why the cis-axial conformation fails to react compared to the trans-equatorial form.

Conformation cluster_0 Thermodynamic Equilibrium cluster_1 Reactivity Outcome Trans Trans-Isomer (Diequatorial) Cis Cis-Isomer (Axial/Equatorial) Trans->Cis High Energy Barrier Reaction_Fast Reaction: FAST Amine Exposed Trans->Reaction_Fast Amine Attack Reaction_Slow Reaction: BLOCKED 1,3-Diaxial Clash Cis->Reaction_Slow Steric Shielding caption Fig 1: The 'Cis-Penalty'. Axial amines suffer steric clash with ring protons.

Diagram 2: Troubleshooting Decision Tree

Follow this logic path when your yield is < 20%.

Troubleshooting Start Start: Low Yield (<20%) Check_Solubility Is the reaction mixture homogeneous? Start->Check_Solubility Solubility_No NO: Material Undissolved Check_Solubility->Solubility_No Solubility_Yes YES: Solution Clear Check_Solubility->Solubility_Yes Action_Solvent Switch Solvent: 1. HFIP (Hydrogen Bond Disruptor) 2. DMSO + BSA (Silylating Agent) Solubility_No->Action_Solvent Check_Sterics Is the Amine Axial (Cis)? Solubility_Yes->Check_Sterics Sterics_Yes YES: Cis-Isomer Check_Sterics->Sterics_Yes Sterics_No NO: Trans-Isomer Check_Sterics->Sterics_No Action_Reagent Change Coupling Strategy: 1. Use Acyl Fluoride (TFFH) 2. Microwave (100°C) Sterics_Yes->Action_Reagent Action_Check_Electronic Check Electronics: Is Amine Protonated? Add Excess Base (DIPEA) Sterics_No->Action_Check_Electronic caption Fig 2: Debugging workflow for amide coupling failures.

📚 References & Validated Sources
  • Acyl Fluorides for Hindered Coupling:

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][4]

    • Source: Organic & Biomolecular Chemistry (RSC).[3]

    • Relevance: Validates the use of TFFH/Acyl Fluorides when standard HATU fails due to steric bulk.

    • Link:

  • Stereoselective Synthesis & Separation:

    • Title: One-pot Synthesis of 4-Aminocyclohexanol Isomers (Analogous Chemistry).

    • Source: Chemistry - A European Journal.[1]

    • Relevance: Details the thermodynamic differences between cis/trans cyclohexane derivatives and separation techniques.

    • Link:[1]

  • General Steric Hindrance in Amides:

    • Title: The Synthesis of Sterically Hindered Amides.[4][5][6][7][8]

    • Source: Chimia.[5][6][7][9][10]

    • Relevance: Discusses the limits of coupling reagents and alternative strategies like Grignard additions to isocyanates (an alternative route if coupling fails entirely).

    • Link:[1]

  • Solubility Data & Properties:

    • Title: 4-Aminocyclohexane-1-carboxylic acid (PubChem CID 171560).[1]

    • Source: NIH PubChem.[11]

    • Relevance: Physical properties, pKa values, and solubility data for the parent acid.

    • Link:[1]

Sources

Optimizing amide bond formation with 4-Aminocyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Amide Bond Formation with 4-Aminocyclohexane-1-carboxamide Role: Senior Application Scientist Audience: Drug Development Professionals & Synthetic Chemists[1]

Technical Support Center: 4-Aminocyclohexane-1-carboxamide Coupling

Welcome to the technical support hub for 4-aminocyclohexane-1-carboxamide . This molecule presents a unique "dual-personality" challenge in medicinal chemistry: it possesses a nucleophilic primary amine (the reaction site) and a bystander primary amide (the risk site).

This guide moves beyond generic "add A to B" instructions. It addresses the specific solubility physics, chemoselectivity risks (specifically nitrile formation), and stereochemical drift associated with this cyclohexane scaffold.

Module 1: Solubility & Salt Management (The Foundation)

Q: My starting material (HCl salt) is insoluble in DCM and THF. How do I initiate the reaction?

A: 4-Aminocyclohexane-1-carboxamide is typically supplied as a hydrochloride salt to prevent autopolymerization.[1] The salt lattice is highly polar and incompatible with standard lipophilic solvents (DCM, THF) until "freed."

The Protocol:

  • Solvent Choice: You must use DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide) .[1] These polar aprotic solvents dissolve the salt and stabilize the transition state.

  • The "Free-Basing" Trap: Do not pre-mix the amine salt with base (e.g., DIPEA) and store it.[1] Free alkyl amines absorb atmospheric

    
     rapidly to form carbamates, killing reactivity.[1]
    
  • In-Situ Release: Add the amine salt to the solvent, then add the base (DIPEA or NMM) immediately prior to adding the activated acid species.

Data: Solvent Suitability Matrix

SolventSolubility (HCl Salt)Solubility (Free Base)Recommended?Notes
DCM InsolubleModerateNo Poor conversion due to salt precipitation.[1]
THF InsolubleLowNo Kinetic trapping of the amine salt.
DMF SolubleHighYes Standard choice.[1] High dielectric constant.
Water/Organic SolubleHighConditional Only for EDC/NHS couplings (Schotten-Baumann).[1]

Module 2: Reagent Selection & Chemoselectivity

Q: I observed a dehydration side-product (M-18 peak) in LCMS. What happened?

A: You likely dehydrated the bystander primary amide (-CONH


) into a nitrile (-CN).[1] This is a classic side reaction when using carbodiimides (EDC, DCC) without sufficient additives, similar to the side-chain dehydration seen in Asparagine or Glutamine residues during peptide synthesis.[1]

The Solution: Switch to T3P or HATU.

  • T3P (Propylphosphonic Anhydride): The "Gold Standard" for this substrate. It activates the carboxylic acid efficiently but is not aggressive enough to dehydrate the distal primary amide. It also produces water-soluble byproducts, simplifying workup.[1][2]

  • HATU: Excellent for sterically hindered acids.[1][3] However, if the acid activation is slow, the excess HATU can react with the amine to form a guanidine byproduct (+99 mass shift).

Decision Logic (Visualized):

G Start Start: Coupling Strategy CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid UseHATU Use HATU + DIPEA (High Reactivity) CheckAcid->UseHATU Yes CheckScale Is Scale > 5g? CheckAcid->CheckScale No Hindered Yes (Hindered) NotHindered No (Standard) Monitor LCMS Validation UseHATU->Monitor Watch for Guanidine (+99 Da) UseT3P Use T3P (50% in EtOAc) + Pyridine/NMM CheckScale->UseT3P Yes (Green/Safe) UseEDC Use EDC + HOBt (Add HOBt to prevent -CN) CheckScale->UseEDC No (Small Scale) UseT3P->Monitor Watch for Epimerization (Low Risk) UseEDC->Monitor Watch for Nitrile (-18 Da)

Caption: Decision tree for coupling reagent selection based on steric hindrance and scale, highlighting specific risk factors for aminocyclohexane carboxamides.

Module 3: Stereochemical Integrity (Cis vs. Trans)

Q: My starting material is trans-4-aminocyclohexane-1-carboxamide. Will the coupling reaction scramble the stereochemistry?

A: The cyclohexane ring is generally rigid, but the


-carbon of the carboxylic acid partner is at risk. However, regarding the cyclohexane ring itself:
  • Isomer Stability: The trans isomer (diequatorial 1,4-substitution) is thermodynamically more stable than the cis isomer.[1]

  • Risk: Standard coupling conditions (room temp, mild base) will not isomerize the cyclohexane ring.

  • Danger Zone: If you use high heat (>80°C) or strong reversible bases, you may induce equilibration.[1] Stick to DIPEA or NMM at 0°C to RT.

Module 4: Validated Protocols

Protocol A: The Robust T3P Method (Recommended)

Best for: Scale-up, avoiding nitrile formation, and easy workup.[1]

  • Dissolution: In a reaction vessel, dissolve the Carboxylic Acid (1.0 equiv) and 4-Aminocyclohexane-1-carboxamide HCl (1.1 equiv) in DMF (5-10 volumes).

  • Base Addition: Cool to 0°C. Add N-Methylmorpholine (NMM) (3.0 equiv). Note: NMM is milder than DIPEA and reduces racemization risks.

  • Activation: Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours.

  • Validation: Check LCMS. Look for Product Mass (M+H). Ensure no M-18 (Nitrile) peak is present.[1]

  • Workup: Dilute with water (T3P byproducts are water-soluble).[1][2] Extract with EtOAc or DCM/IPA (3:1) if the product is polar.[3][4][5]

Protocol B: The High-Activity HATU Method

Best for: Unreactive/Hindered Carboxylic Acids.[1]

  • Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.05 equiv) in DMF .

  • Base: Add DIPEA (1.0 equiv) and stir for 2 minutes. Do not stir longer than 5 mins to avoid racemization of the acid.

  • Addition: Add 4-Aminocyclohexane-1-carboxamide HCl (1.2 equiv) followed immediately by a second portion of DIPEA (2.0 equiv).

  • Quench: Once complete by LCMS, quench with saturated

    
     solution to scavenge excess activated ester.[1]
    

Troubleshooting & FAQs

Q: I see a peak at M+99 in my LCMS when using HATU. A: This is the guanidinium adduct . It happens when the amine reacts with HATU instead of the carboxylic acid.

  • Fix: Pre-activate the acid with HATU/Base for exactly 2-5 minutes before adding the aminocyclohexane.[1] If the acid is extremely unreactive, switch to T3P.

Q: Can I use EDC/NHS in water? A: Yes, but solubility is tricky.[1] The free base of the aminocyclohexane is moderately water-soluble.

  • Fix: Maintain pH at 8.0-8.[1]5. If pH drops, the amine protonates and reaction stops. If pH > 10, hydrolysis of the active ester competes.

Q: How do I separate the cis and trans isomers if my starting material was a mixture? A: Separation is difficult after coupling. It is highly recommended to purify the starting material via recrystallization (trans-isomer usually crystallizes better) or purchase pure trans isomer before coupling.[1] If you must separate after, use preparative HPLC with a C18 column and a slow gradient (e.g., 0.5% MeCN increase per minute).

References

  • Dunetz, J. R., et al. (2016).[1] T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Coupling Agent for Amide Bond Formation.[1][6] Journal of Organic Chemistry. [1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.[7] Chemical Society Reviews.[1]

  • Bachem Technical Guides. (2024). Peptide Coupling Reagents: Prevention of Side Reactions (Nitrile Formation).[8]

  • Watson, A. J. B., et al. (2012).[1] Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry.[1][9]

Sources

Technical Support Center: 4-Aminocyclohexane-1-carboxamide;dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to the stability, storage, and handling of 4-Aminocyclohexane-1-carboxamide;dihydrochloride for researchers, scientists, and drug development professionals.

This technical support guide provides in-depth information and practical advice to ensure the integrity of your experiments and drug development processes when working with 4-Aminocyclohexane-1-carboxamide;dihydrochloride. As a Senior Application Scientist, this guide is structured to anticipate and address the common challenges and questions that arise during the handling and use of this compound.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability and storage of 4-Aminocyclohexane-1-carboxamide;dihydrochloride.

Q1: What are the ideal storage conditions for 4-Aminocyclohexane-1-carboxamide;dihydrochloride?

To ensure the long-term stability of 4-Aminocyclohexane-1-carboxamide;dihydrochloride, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be tightly sealed to prevent moisture uptake and contamination. For prolonged storage, refrigeration (2-8 °C) is recommended. The compound should also be protected from light to minimize the risk of photodegradation.

Q2: Is 4-Aminocyclohexane-1-carboxamide;dihydrochloride hygroscopic?

Yes, as a hydrochloride salt of an amine, this compound is expected to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[2] This can lead to clumping, difficulty in weighing accurately, and potential chemical degradation through hydrolysis.

Q3: What are the visible signs of degradation?

While subtle chemical degradation may not be visible, signs of significant decomposition can include a change in color (e.g., yellowing or browning), a noticeable change in texture (e.g., from a crystalline powder to a sticky or clumpy solid), or the development of an unusual odor.[3] Any deviation from the appearance of the fresh compound should be a cause for concern and may warrant a purity check.

Q4: What is the expected shelf-life of this compound?

The shelf-life can vary depending on the supplier and the storage conditions. Always refer to the manufacturer's expiry date on the certificate of analysis. When stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound should remain stable for an extended period. However, once the container is opened, the risk of degradation increases, especially due to moisture and air exposure.

Q5: How does the dihydrochloride salt form affect its stability and solubility?

The dihydrochloride salt form is typically used to enhance the aqueous solubility and crystallinity of the parent amine.[4] While this improves its handling as a solid and its dissolution in polar solvents, the hydrochloride salt can also increase its hygroscopicity.[4] The acidic nature of the salt in solution may also influence its stability, particularly in the context of hydrolysis of the carboxamide group.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during the use of 4-Aminocyclohexane-1-carboxamide;dihydrochloride in experimental settings.

Issue: Inconsistent or Poor Reaction Yields

Possible Causes & Solutions

Potential Cause Troubleshooting Steps & Recommendations
Hygroscopicity leading to inaccurate weighing The compound may have absorbed atmospheric moisture, leading to an overestimation of the amount of active reagent. Solution: Dry the compound under vacuum before use. A vacuum oven at a moderate temperature (e.g., 40-50 °C) or a vacuum desiccator at room temperature can be effective.[5][6] Always weigh the compound quickly and in a low-humidity environment if possible.
Degradation of the starting material The compound may have degraded due to improper storage or handling. Solution: Assess the purity of your starting material using an appropriate analytical method, such as HPLC or NMR. If significant degradation is detected, use a fresh batch of the compound.
Incompatibility with reaction conditions The reaction conditions (e.g., strong base, high temperature) may be causing degradation of the 4-Aminocyclohexane-1-carboxamide;dihydrochloride. The amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions.[7] Solution: Review your reaction conditions. If possible, use milder bases or lower reaction temperatures. Consider protecting the amine or carboxamide group if necessary for your synthetic route.
Aggregation in peptide synthesis In solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain can hinder coupling reactions.[8] Solution: Use solvents known to disrupt secondary structures. The introduction of "kinking" residues or the use of pseudoprolines can also help mitigate aggregation.[9]
Issue: Difficulty in Dissolving the Compound

Possible Causes & Solutions

Potential Cause Troubleshooting Steps & Recommendations
Inappropriate solvent choice While the dihydrochloride salt is generally water-soluble, its solubility in organic solvents can vary.
Solution in progress The dissolution rate may be slow. Solution: Gentle heating and sonication can aid in dissolution. Ensure the solution is stirred adequately.
Issue: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

Possible Causes & Solutions

Potential Cause Troubleshooting Steps & Recommendations
Degradation during sample preparation or analysis The compound may be degrading in the analytical mobile phase or under the analysis conditions. Solution: Check the pH and composition of your mobile phase. If it is strongly acidic or basic, it may be causing hydrolysis. Run a time-course study of the sample in the autosampler to check for degradation over time.
Presence of impurities in the starting material The unexpected peaks may be impurities from the synthesis of the compound. Solution: Review the certificate of analysis from the supplier. If possible, use a higher purity grade of the compound.
Formation of degradation products The compound may have degraded during your experiment or upon storage. Solution: To identify potential degradation products, a forced degradation study can be performed.[10][11][12] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key workflows related to the handling and stability assessment of 4-Aminocyclohexane-1-carboxamide;dihydrochloride.

Protocol for Drying Hygroscopic 4-Aminocyclohexane-1-carboxamide;dihydrochloride

Objective: To remove absorbed atmospheric moisture before weighing and use in a moisture-sensitive reaction.

Method 1: Vacuum Desiccator (Gentle Method)

  • Place a thin layer of the compound in a clean, dry glass vial or on a watch glass.

  • Place the container inside a desiccator containing a suitable desiccant (e.g., Drierite®, phosphorus pentoxide).

  • Carefully apply a vacuum to the desiccator.

  • Allow the compound to dry under vacuum for at least 4-6 hours, or overnight for best results.

  • Slowly release the vacuum, preferably by introducing a dry inert gas like nitrogen.

  • Immediately cap the vial or transfer the dried compound to a tightly sealed container for storage in a dry environment.

Method 2: Vacuum Oven (Faster Method)

  • Spread a thin layer of the compound on a vacuum-safe glass dish.

  • Place the dish in a vacuum oven.

  • Apply vacuum to the oven.

  • Once the desired vacuum is reached, set the oven temperature to a moderate level (e.g., 40-50 °C) to avoid thermal degradation.

  • Dry for 2-4 hours.

  • Turn off the heat and allow the oven to cool to room temperature under vacuum.

  • Slowly vent the oven with a dry inert gas.

  • Immediately transfer the dried compound to a tightly sealed container.[5]

Protocol for Preparation of a Stock Solution

Objective: To prepare a stable stock solution for use in experiments.

  • Select an appropriate solvent: Based on your experimental needs, choose a solvent in which the compound is stable. For aqueous solutions, consider using a buffered solution at a pH where the compound is most stable (typically near neutral or slightly acidic for amides).

  • Drying the compound: If the subsequent reaction is moisture-sensitive, dry the compound using one of the methods described in Protocol 3.1.

  • Weighing: Quickly weigh the desired amount of the dried compound.

  • Dissolution: Add the solvent to the weighed compound. Use a volumetric flask for accurate concentration.

  • Mixing: Mix thoroughly by vortexing or sonicating until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed, light-protected container (e.g., an amber vial). For aqueous solutions, storage at 2-8 °C is recommended to minimize microbial growth and slow down potential hydrolysis. For organic solutions, storage conditions will depend on the solvent's properties.

  • Stability: The stability of the solution will depend on the solvent and storage conditions. It is recommended to prepare fresh solutions for critical experiments. For longer-term storage, the stability should be verified periodically by an appropriate analytical method.

Protocol for a Forced Degradation Study

Objective: To intentionally degrade the compound to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[10][11][12]

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.[10]

Procedure:

  • Prepare solutions of 4-Aminocyclohexane-1-carboxamide;dihydrochloride at a known concentration (e.g., 1 mg/mL) under each of the stress conditions.

  • Prepare a control sample stored under normal conditions.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable analytical method, such as a gradient reverse-phase HPLC with UV detection.

  • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

  • Mass spectrometry (LC-MS) can be used to obtain mass information about the degradation products to aid in their identification.[10]

Visualization of Key Concepts

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 4-Aminocyclohexane-1-carboxamide;dihydrochloride based on its chemical structure.

G A 4-Aminocyclohexane-1-carboxamide dihydrochloride B Hydrolysis (Acid or Base Catalyzed) A->B D Oxidation A->D F Photodegradation A->F C 4-Aminocyclohexane-1-carboxylic acid B->C E Oxidized Products (e.g., N-oxides, de-amination products) D->E G Photolytic Products F->G

Caption: Potential degradation pathways for 4-Aminocyclohexane-1-carboxamide;dihydrochloride.

Recommended Handling Workflow for Hygroscopic Compound

This workflow outlines the critical steps for handling a hygroscopic compound to ensure experimental accuracy.

G start Start: Receive Compound storage Store in a cool, dry place in a tightly sealed container start->storage drying Dry under vacuum (desiccator or oven) before use storage->drying weighing Weigh quickly in a low-humidity environment drying->weighing reaction Use in experiment weighing->reaction end End reaction->end

Caption: Recommended workflow for handling hygroscopic compounds.

References

  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. ResearchGate. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Reddit. (2017). Drying and Storing Hygroscopic Salts. Reddit. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]

  • Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Sciencemadness.org. [Link]

  • Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963.
  • International Journal of Scientific Development and Research. (2023). Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ResearchGate. (n.d.). Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles - Page 1. R Discovery. [Link]

  • PubChem. (n.d.). 4-Aminocyclohexane-1-carboxamide. PubChem. [Link]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010).
  • Preprints.org. (2025). Color changing drug molecules as built in stability indicators. Preprints.org. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Mendeley Data. (2023). NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures. Mendeley Data. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Aminocyclohexane-1-carboxylic acid hydrochloride. PubChem. [Link]

  • ResearchGate. (2020). Formulation Development of Betahistine Dihydrochloride by using Co-processed QuickTab™:a Strategy to Shelf Stable Tablets of Hygroscopic Drug. ResearchGate. [Link]

  • Chan, S. Y., & Kwok, P. C. L. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2085.
  • Bio-Rad. (n.d.). Chemical Compatibility with the NGC Chromatography System. Bio-Rad. [Link]

  • Pharmaceutical Technology. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Pharmaceutical Technology. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Sterlitech Corporation. [Link]

Sources

Technical Support Center: 4-Aminocyclohexane-1-carboxamide Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist

Overview

You are currently viewing the troubleshooting database for 4-Aminocyclohexane-1-carboxamide , a bifunctional aliphatic scaffold containing a primary amine and a primary amide.

The Core Challenge: Unlike aromatic amines (e.g., aniline), this molecule lacks a conjugated


-system, rendering it UV-inactive  at standard wavelengths (254 nm). Furthermore, the basic amine functionality interacts strongly with acidic silica silanols, leading to severe peak tailing ("streaking") if the mobile phase is not chemically modulated.

This guide provides self-validating protocols to monitor reactions involving this scaffold, specifically focusing on visualization, separation integrity, and isomer resolution.

Part 1: Visualization Protocols (The "Invisible Spot" Issue)

Q: I spotted my reaction mixture, but the plate appears empty under UV (254 nm). Is my concentration too low?

A: It is likely not a concentration issue. 4-Aminocyclohexane-1-carboxamide is an aliphatic molecule with no chromophore. It will not absorb UV light. You must use a chemical derivatization (staining) method.

The Solution: Ninhydrin Derivatization The primary amine at the C4 position is your diagnostic handle. We utilize the Ninhydrin (Ruhemann’s Purple) reaction.[1][2]

  • Mechanism: Ninhydrin reacts specifically with free primary amines to form a deep purple/blue complex (Ruhemann's purple).[1][2][3][4]

  • Selectivity: This is crucial for reaction monitoring. If you are reacting the amine (e.g., amide coupling), the Starting Material (SM) will stain intense purple. The Product (now a secondary amide or protected amine) will typically stain very faintly (yellow/brown) or not at all.

Standard Operating Procedure (SOP) for Staining:

  • Elute the TLC plate and dry it completely with a heat gun (residual solvent interferes with staining).

  • Dip the plate into the Ninhydrin solution (see recipe below) for 1–2 seconds.

  • Heat the plate at 110°C–120°C.

  • Observation:

    • Purple Spot: Free primary amine (Starting Material).

    • Faint/No Spot: Reacted amine (Product).

    • Brown/Yellow Spot: High concentration of amide or secondary amine byproduct.

Alternative Stains (Backups):

  • KMnO₄ (Potassium Permanganate): Stains the cyclohexane ring/amide as a yellow spot on a purple background. Good for the product if it lacks the free amine.

  • Iodine Chamber: General non-destructive visualization.[5] Brown spots on yellow background.[6][7]

Part 2: Elution & Tailing (The "Streaking" Issue)

Q: My starting material runs as a long streak from the baseline. How do I get a defined spot?

A: This is "tailing," caused by the acid-base interaction between the basic amine (-NH₂) of your molecule and the acidic silanol groups (Si-OH) on the silica gel. You must essentially "cap" these silanols using a volatile base in your mobile phase.

The Solution: Mobile Phase Basification Add Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) to your solvent system. This deprotonates the silanols and competes for binding sites, allowing your amine to elute as a tight band.

Recommended Solvent Systems:

Polarity LevelSolvent Composition (v/v)Application
High Polarity DCM : MeOH : NH₄OH (90 : 10 : 1)Standard starting material check.
Medium Polarity CHCl₃ : MeOH : TEA (95 : 5 : 0.5)If the product is less polar (e.g., Boc-protected).
Isomer Separation EtOAc : MeOH : NH₄OH (85 : 15 : 1)For resolving cis/trans diastereomers.

Critical Note: Do not use Ninhydrin if your mobile phase contains Triethylamine (TEA) unless you dry the plate thoroughly. Residual TEA will react with Ninhydrin to turn the entire background pink/purple. NH₄OH is preferred for Ninhydrin visualization.

Part 3: Isomer Resolution (cis vs trans)

Q: I see two spots very close together. Is this an impurity?

A: If the spots are close (ΔRf < 0.10) and stain identically, you are likely observing the separation of cis and trans diastereomers of 4-aminocyclohexane-1-carboxamide.

  • The Chemistry: The cyclohexane ring adopts a chair conformation.

    • Trans isomer: Typically diequatorial (bulky groups equatorial), often more stable and slightly less polar on silica.

    • Cis isomer: One axial, one equatorial substituent.

  • Resolution Strategy: To separate them on TLC, you need a "softer" elution.

    • Reduce Methanol content to <5%.[8]

    • Switch to a Toluene : Isopropyl Alcohol : NH₄OH system (e.g., 80:20:1). The pi-interaction of toluene often improves diastereomer separation compared to DCM.

Part 4: Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for troubleshooting and the chemical mechanism of the visualization.

Figure 1: TLC Troubleshooting Logic Flow

TLC_Troubleshooting Start Start: Spot Invisible or Streaking CheckUV Check UV (254nm) Start->CheckUV IsVisible Visible? CheckUV->IsVisible UV_Yes Likely Impurity (Aromatic) IsVisible->UV_Yes Yes UV_No Expected for Aliphatic Amine/Amide IsVisible->UV_No No Stain Apply Ninhydrin Stain & Heat UV_No->Stain ColorCheck Color? Stain->ColorCheck Purple Purple Spot: Free Primary Amine (SM) ColorCheck->Purple Purple NoColor No Color/Yellow: Amide Product formed ColorCheck->NoColor None/Yellow SpotShape Check Spot Shape Purple->SpotShape IsStreaking Streaking/Tailing? SpotShape->IsStreaking AddBase Add 1% NH4OH to Eluent IsStreaking->AddBase Yes GoodSpot Proceed to Rf Optimization IsStreaking->GoodSpot No AddBase->GoodSpot

Caption: Decision tree for troubleshooting detection and elution issues with aliphatic amines.

Figure 2: Ninhydrin Reaction Specificity

Ninhydrin_Mechanism SM 4-Aminocyclohexane- 1-carboxamide (Free -NH2) Ninhydrin Ninhydrin Reagent SM->Ninhydrin Reacts Complex Ruhemann's Purple Complex Ninhydrin->Complex Dehydration & Decarboxylation NoReaction No Reaction (Colorless/Faint) Ninhydrin->NoReaction Stains Poorly Product Coupled Product (Amide/Protected) Product->Ninhydrin No Free -NH2

Caption: Mechanistic differentiation between starting material (amine) and product (amide) using Ninhydrin.

References
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard reference for TLC mechanisms and staining).
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates.

  • Reich, H. J. (2023). TLC Stains and Visualization. University of Wisconsin-Madison.
  • ResearchGate Community. (2013). Tailing in TLC - Causes and Solutions.

  • Merck KGaA. (2024). TLC Visualization Reagents: Ninhydrin.[9]

Sources

Validation & Comparative

Conformational Analysis of 4-Aminocyclohexane-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Discovery

Executive Summary

In the design of peptidomimetics and GPCR ligands, the 1,4-disubstituted cyclohexane scaffold serves as a critical "spacer" that rigidly defines the distance and angular vector between two pharmacophores. 4-Aminocyclohexane-1-carboxamide is a bifunctional scaffold often used to mimic the lysine side chain or to link warheads in proteolysis-targeting chimeras (PROTACs).

This guide compares the two primary diastereomers—trans (diequatorial) and cis (axial/equatorial)—analyzing their thermodynamic stability, structural vectors, and the analytical methodologies required to distinguish them.

Key Takeaway: The trans-isomer is generally the preferred scaffold for drug development due to its superior thermodynamic stability and extended vector length (~5.5 Å), which mimics extended peptide chains. However, distinguishing it from the cis-impurity requires precise NMR or crystallographic protocols described herein.

Comparative Analysis: Trans vs. Cis Isomers[1][2][3][4]

The biological performance of this scaffold is dictated by its stereochemistry.[1] Below is a technical comparison of the two "products" (isomers) available to the medicinal chemist.

Table 1: Physicochemical & Structural Comparison
FeatureTrans-Isomer (Preferred)Cis-Isomer (Alternative)Linear Analog (e.g., 6-Aminocaproamide)
Dominant Conformation Diequatorial (ee) Equatorial-Axial (ea) Flexible Ensemble
Thermodynamic Stability High (Global Minimum)Moderate (+1.5–2.5 kcal/mol)High (Entropy favored in solution)
Vector Distance (N to CO) ~5.5 Å (Extended)~4.0 Å (Kinked)Variable (3.0 – 6.5 Å)
Entropic Penalty (Binding) Low (Pre-organized)Low (Pre-organized)High (Must freeze rotations)
Solubility (Water) Lower (High crystal lattice energy)Higher (Disrupted packing)High
1H NMR Signal (H1/H4)

(

Hz)

or broad singlet (

Hz)
Multiplets (averaged)
Mechanistic Insight: The Stability Driver

The superior stability of the trans isomer arises from the minimization of 1,3-diaxial interactions.[1]

  • Trans (ee): Both the amino (-NH₂) and carboxamide (-CONH₂) groups occupy equatorial positions. The steric strain is minimal.[1]

  • Cis (ae): One group must occupy an axial position.[2] Given the A-values (conformational free energy) of -NH₂ (~1.2 kcal/mol) and -CONH₂ (estimated ~1.4 kcal/mol), the cis isomer suffers from destabilizing steric clashes with the axial hydrogens at C3 and C5.

Analytical Methodologies: Choosing the Right Validation Tool

Selecting the correct analytical method is crucial for process validation.

Table 2: Analytical Performance Matrix
MethodologyAccuracyThroughputCostLimitation
Solution NMR (

H)
HighHighLowRequires pure solvent; signal overlap.
X-Ray Crystallography AbsoluteLowHighRequires single crystal; packing forces may distort.
DFT Computation HighMediumLow (CPU)Gas phase may not match solvation.
NOE/ROESY NMR MediumMediumLowDistance constraints can be ambiguous.

Experimental Protocols

Protocol A: NMR Determination of Configuration ( -Coupling Analysis)

Objective: To distinguish cis/trans isomers using scalar coupling constants (


) of the methine protons.

Principle: According to the Karplus equation, diaxial protons (


 dihedral angle) exhibit large coupling constants (

Hz), while axial-equatorial protons (

) exhibit small couplings (

Hz).

Workflow:

  • Sample Prep: Dissolve 5 mg of the derivative in 600

    
    L of DMSO-
    
    
    
    (preferred for solubility) or CDCl
    
    
    .
  • Acquisition: Acquire a standard 1H NMR spectrum (min. 400 MHz, 64 scans).

  • Analysis of H1/H4 (Methine Protons):

    • Locate the signal for the proton

      
       to the amine (typically 
      
      
      
      2.5–3.0 ppm).
    • Trans-Isomer: Look for a triplet of triplets (tt) . The large coupling (

      
       Hz) indicates the proton is axial, meaning the substituent is equatorial.
      
    • Cis-Isomer: Look for a quintet (qt) or a broad multiplet. The width at half-height (

      
      ) will be significantly narrower (< 12 Hz total width) due to the lack of large diaxial couplings.
      
Protocol B: Thermodynamic Equilibration (Isomer Ratio)

Objective: To determine the thermodynamic energy difference between isomers.

Workflow:

  • Setup: In a sealed pressure tube, dissolve 100 mg of the cis-isomer (or mixture) in 5 mL of ethanol.

  • Catalyst: Add 20 mol% Sodium Ethoxide (NaOEt).

  • Reflux: Heat at

    
    C for 24 hours. (This allows deprotonation alpha to the carbonyl, permitting inversion of stereochemistry to the thermodynamic minimum).
    
  • Quench: Cool to RT, neutralize with dilute HCl, and extract.

  • Quantification: Analyze by HPLC or qNMR. The ratio will overwhelmingly favor the trans-isomer (>95:5), confirming the diequatorial preference.

Visualizations

Diagram 1: Conformational Energy Landscape

This diagram illustrates the energy barriers and the "flipping" mechanism between chair conformations.

ConformationLandscape cluster_trans Trans-Isomer (Thermodynamic Product) cluster_cis Cis-Isomer (Kinetic/Impurity) Trans_EE Trans (Diequatorial) Most Stable (0 kcal/mol) Trans_AA Trans (Diaxial) High Energy (+3.5 kcal/mol) Trans_EE->Trans_AA Ring Flip (High Barrier) Cis_AE Cis (Axial-Equatorial) Intermediate (+1.8 kcal/mol) Cis_AE->Trans_EE Base-Catalyzed Epimerization Cis_EA Cis (Equatorial-Axial) Intermediate (+1.8 kcal/mol) Cis_AE->Cis_EA Ring Flip (Low Barrier)

Caption: Energy landscape showing the stability of the Trans-Diequatorial conformer and the pathway for chemical epimerization.

Diagram 2: Analytical Decision Tree

A logic flow for establishing the stereochemistry of a new derivative.

AnalyticalWorkflow Start Unknown Isomer Sample Solubility Soluble in CDCl3/DMSO? Start->Solubility NMR 1H NMR Analysis (Protocol A) Solubility->NMR Yes XRay X-Ray Diffraction (Single Crystal) Solubility->XRay No (Solid only) CheckJ Check Methine Coupling (J) NMR->CheckJ Trans Trans-Isomer (Diequatorial) XRay->Trans Torsion ~180° Cis Cis-Isomer (Axial/Equatorial) XRay->Cis Torsion ~60° CheckJ->Trans J > 10 Hz (tt) CheckJ->Cis J < 5 Hz (qt/m)

Caption: Step-by-step workflow for determining the stereochemistry of 1,4-disubstituted cyclohexanes.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • BenchChem. (2025).[1] An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol. Link (Analogous structural data for 1,4-amino/oxygenated cyclohexanes).

  • Delavenne, X., et al. (2013). "Analytical methods for quantification of tranexamic acid in biological fluids." Journal of Pharmaceutical and Biomedical Analysis. Link (Provides chromatographic separation data for cis/trans isomers of the aminomethyl analog).

  • PubChem. (2025).[3] 4-Aminocyclohexane-1-carboxamide Compound Summary. National Library of Medicine. Link

  • Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society. (The theoretical basis for Protocol A).

Sources

A Comparative Guide to the Biological Evaluation of cis- and trans-4-Aminocyclohexane-1-carboxamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount determinant of its biological activity. Isomers, molecules with the same chemical formula but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comparative framework for evaluating the biological activities of the cis and trans isomers of 4-Aminocyclohexane-1-carboxamide, two stereoisomers with distinct conformational properties that are likely to influence their interaction with biological targets.

The cyclohexane ring is a common scaffold in pharmaceutical compounds due to its conformational flexibility and its ability to present substituents in well-defined spatial orientations. The 1,4-disubstituted cyclohexane system, in particular, offers a rigid framework where the relative orientation of the substituents is fixed in either a cis or trans configuration. Understanding the biological consequences of this stereochemical difference is crucial for the rational design of novel therapeutics. While extensive research has been conducted on related structures, such as tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) and various cyclohexane carboxamide derivatives, a direct comparative analysis of the biological profiles of cis- and trans-4-Aminocyclohexane-1-carboxamide is not extensively documented in publicly available literature.[1][2][3] This guide, therefore, aims to provide researchers with the foundational knowledge and experimental protocols necessary to conduct such a comparative study.

Conformational Analysis: A Tale of Two Chairs

The biological activity of a molecule is intimately linked to its shape. For the isomers of 4-Aminocyclohexane-1-carboxamide, the key difference lies in their preferred three-dimensional conformations. The cyclohexane ring predominantly adopts a low-energy "chair" conformation.

  • trans-4-Aminocyclohexane-1-carboxamide: In the trans isomer, the amino and carboxamide groups are on opposite sides of the cyclohexane ring. This allows both bulky substituents to occupy the more sterically favorable equatorial positions in the chair conformation. This di-equatorial arrangement results in a more stable and rigid structure.

  • cis-4-Aminocyclohexane-1-carboxamide: Conversely, in the cis isomer, the amino and carboxamide groups are on the same side of the ring. In the chair conformation, this forces one substituent into an equatorial position and the other into a more sterically hindered axial position. The cis isomer is therefore conformationally more flexible and exists as a mixture of two rapidly interconverting chair forms.[4]

This fundamental difference in conformational stability and the spatial presentation of the key functional groups is the primary reason to anticipate divergent biological activities.

Caption: Conformational differences between trans and cis isomers.

Hypothesized Biological Activities and Proposed Assays

Based on the activities of structurally related carboxamide and aminocyclohexane derivatives, we can propose several biological assays to probe the potential differences between the cis and trans isomers.[5][6][7]

Anticancer Activity

Carboxamide derivatives are a well-established class of compounds with potential anticancer properties.[6][7] The differential spatial arrangement of the amino and carboxamide groups in the cis and trans isomers could lead to varying affinities for enzyme active sites or receptor binding pockets implicated in cancer cell proliferation.

Proposed Assay: MTT Assay for Cytotoxicity.[6][8]

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the cis and trans isomers of 4-Aminocyclohexane-1-carboxamide (and a vehicle control) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each isomer.

Anti-inflammatory Activity

Cyclohexane derivatives have also been explored for their anti-inflammatory potential.[5] The inflammatory response involves a complex cascade of signaling molecules, and the stereochemistry of a compound can significantly impact its ability to modulate these pathways.

Proposed Assay: Carrageenan-Induced Paw Edema in Rodents.[8]

This in-vivo assay is a classic model for evaluating the acute anti-inflammatory effects of test compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats or Swiss albino mice) to laboratory conditions for at least one week.

  • Compound Administration: Administer the cis and trans isomers of 4-Aminocyclohexane-1-carboxamide (orally or intraperitoneally) at various doses. A positive control (e.g., indomethacin) and a vehicle control group should be included.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Activity

The presence of amino and amide functional groups suggests that these compounds may possess antimicrobial properties.

Proposed Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the cis and trans isomers in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: A Comparative Overview

The results from these assays should be tabulated to provide a clear and direct comparison of the biological activities of the cis and trans isomers.

Table 1: Comparative Biological Activity of 4-Aminocyclohexane-1-carboxamide Isomers

Biological AssayParametercis-Isomertrans-Isomer
Anticancer Activity IC50 (µM) vs. MCF-7
IC50 (µM) vs. HCT-116
Anti-inflammatory Activity % Inhibition of Edema at X mg/kg
Antimicrobial Activity MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli

Workflow for Comparative Biological Evaluation

The following diagram illustrates a logical workflow for the comparative evaluation of the cis and trans isomers of 4-Aminocyclohexane-1-carboxamide.

workflow cluster_synthesis Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & SAR Synthesis Synthesis of cis/trans Mixture Separation Isomer Separation (e.g., Chromatography) Synthesis->Separation Characterization Structural Confirmation (NMR, MS) Separation->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Test Compounds Anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Data_Comparison Comparative Data Analysis Anticancer->Data_Comparison Anti_inflammatory->Data_Comparison Antimicrobial->Data_Comparison SAR Structure-Activity Relationship (SAR) Data_Comparison->SAR

Caption: Workflow for comparative biological evaluation.

Conclusion and Future Directions

The distinct stereochemistry of cis- and trans-4-Aminocyclohexane-1-carboxamide provides a compelling basis for a comparative investigation of their biological activities. While direct experimental data is sparse, the principles of conformational analysis and the known activities of related compounds strongly suggest that these isomers will exhibit different pharmacological profiles. The experimental protocols and comparative framework presented in this guide offer a robust starting point for researchers to elucidate these differences. Such studies are essential for advancing our understanding of structure-activity relationships and for the development of new, more potent, and selective therapeutic agents. Future work should focus on identifying the specific molecular targets of these compounds to understand the mechanistic basis of their biological effects.

References

  • A Comparative Guide to the Biological Activity of Methyl Cyclohexanecarboxylate Derivatives - Benchchem.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI.
  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC.
  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents.
  • comparative study of the biological activity of methyl 1-cyanocyclohexanecarboxylate derivatives - Benchchem.
  • trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed.
  • Technical Support Center: Synthesis of trans-4-Aminocyclohexanol - Benchchem.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - ResearchGate.
  • 4-Aminocyclohexane-1-carboxamide | C7H14N2O | CID 16791739 - PubChem.
  • trans-4-(Aminomethyl)cyclohexane carboxylic acid methylamide (t-AMCHA methylamide) inhibits the physical interaction between urokinase-type plasminogen activator and stratum corneum, and accelerates the recovery of barrier function - PubMed.
  • 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem.
  • CAS 3685-25-4: trans-4-Aminocyclohexanecarboxylic acid - CymitQuimica.
  • Conformational Analysis.
  • EP0055145B1 - 4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives - Google Patents.
  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - ResearchGate.
  • Chemists Make Strides to Simplify Drug Design, Synthesis.
  • CH-105 - (3) Conformational Analysis | PDF - Scribd.
  • Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII.
  • Synthesis and biological activity of cyclohexylamine derivatives | Request PDF.

Sources

4-Aminocyclohexane-1-carboxamide: A Strategic Bioisostere for Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-Aminocyclohexane-1-carboxamide as a bioisostere for piperidine scaffolds (specifically isonipecotamide and 1,4-disubstituted piperidines ).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Professionals[1]

Executive Summary

In the optimization of lead compounds, the piperidine ring is a privileged scaffold but often introduces liabilities regarding metabolic hotspots (N-oxidation), hERG channel inhibition (due to basicity), and limited vector exploration. 4-Aminocyclohexane-1-carboxamide , particularly its trans -isomer, serves as a robust bioisostere.[1] By replacing the heterocyclic nitrogen with a carbon framework and moving the amine functionality exocyclic, this scaffold offers:

  • Enhanced Metabolic Stability: Elimination of the ring nitrogen prevents N-oxide formation and reduces clearance.

  • Physicochemical Tuning: Increases lipophilicity (LogP) while maintaining a similar pKa (~10.5) to the parent piperidine.[2]

  • Geometric Rigidity: The trans-1,4-cyclohexane core locks substituents in a diequatorial conformation, providing a defined vector length (approx. 5.5 Å) that mimics the extended piperidine conformation without the flexibility of nitrogen inversion.

Scientific Rationale & Structural Analysis

The Bioisosteric Switch

The primary comparison lies between Isonipecotamide (Piperidine-4-carboxamide) and trans-4-Aminocyclohexane-1-carboxamide .[1] While both provide a 1,4-disubstitution pattern, the electronic and steric profiles differ significantly.

Structural Overlay & Vector Analysis

The trans-cyclohexane ring is a rigid spacer. Unlike piperidine, which undergoes rapid chair-chair interconversion and nitrogen inversion, the trans-1,4-cyclohexane motif strongly prefers a diequatorial orientation for bulky substituents.[1] This locks the distance between the amino group and the carbonyl oxygen, critical for maintaining receptor binding fidelity.

Bioisostere_Overlay cluster_0 Reference: Isonipecotamide cluster_1 Bioisostere: trans-4-Aminocyclohexane-1-carboxamide Pip_N Ring Nitrogen (Secondary Amine) pKa ~10.8 Pip_Core Piperidine Ring (Chair Flip) Pip_N->Pip_Core Cyc_Amine Exocyclic Amine (Primary) pKa ~10.5 Pip_N->Cyc_Amine Vector Shift: Endocyclic -> Exocyclic Pip_Amide C4-Carboxamide Pip_Core->Pip_Amide Cyc_Core Cyclohexane Ring (Rigid Diequatorial) Pip_Core->Cyc_Core Lipophilicity: LogP Increase Cyc_Amine->Cyc_Core Cyc_Amide C1-Carboxamide Cyc_Core->Cyc_Amide

Figure 1: Structural comparison highlighting the shift from endocyclic to exocyclic amine and the resulting vector implications.

Physicochemical Property Comparison

The following table contrasts the key properties of the piperidine reference against the cyclohexane bioisostere.

PropertyIsonipecotamide (Piperidine)trans-4-Aminocyclohexane-1-carboxamideImpact on Drug Design
Basicity (pKa) ~10.8 (Ring NH)~10.5 (Exocyclic NH₂)Minimal change in ionization state at physiological pH.[1]
Lipophilicity (cLogP) -0.4 to 0.20.5 to 1.1Increased. Improves permeability; may increase protein binding.[1]
H-Bond Donors 2 (NH, NH of amide)3 (NH₂, NH of amide)Additional donor can pick up new interactions or require desolvation penalty.[1]
Metabolic Liability High (N-oxidation,

-C oxidation)
Moderate (Ring hydroxylation)Improved. Removes the N-oxide liability common in piperidines.[1]
Conformation Flexible ChairRigid DiequatorialSelectivity. Locks pharmacophore in extended state.

Performance & Case Studies

Metabolic Stability Enhancement

Piperidine rings are notorious for Phase I metabolism via CYP450 enzymes. The nitrogen atom facilitates oxidation at the


-carbon (leading to ring opening) or direct N-oxidation.[1]
  • Mechanism: Replacing the nitrogen with a CH-NH₂ moiety removes the lone pair that directs oxidative attack. While the cyclohexane ring is still susceptible to hydroxylation, this is often slower and does not lead to reactive iminium intermediates.

  • Data Support: In the development of Melanocortin-4 (MC4R) agonists, replacing a piperazine/piperidine core with a trans-1,4-cyclohexanediamine scaffold significantly improved microsomal stability (

    
     increased from <15 min to >60 min in human liver microsomes) while maintaining potency.[1]
    
hERG Mitigation

Basic nitrogen atoms in central rings are a common pharmacophore for hERG channel inhibition, leading to cardiotoxicity risks.

  • Strategy: While 4-aminocyclohexane-1-carboxamide retains a basic amine, the primary exocyclic amine has a different solvation shell and steric profile compared to the secondary ring amine of piperidine.

  • Outcome: This substitution often reduces hERG affinity by disrupting the specific pi-cation interactions required for binding within the channel pore.

Experimental Protocols

Synthesis of trans-4-Aminocyclohexane-1-carboxamide

The synthesis requires careful control of stereochemistry to isolate the bioactive trans-isomer.[1] The following protocol outlines a scalable route starting from 4-aminobenzoic acid (PABA).

Workflow Diagram

Synthesis_Workflow Step1 Start: 4-Aminobenzoic Acid (PABA) Step2 Hydrogenation (Rh/C or Ru/C, H2, 50-100 bar) Result: cis/trans mixture (approx 3:1 cis) Step1->Step2 Step3 Isomerization/Separation (Recrystallization in Water/Ethanol) Target: trans-isomer precipitates Step2->Step3 Step4 Protection (Optional) (Boc-anhydride) Forms: trans-4-(Boc-amino)cyclohexanecarboxylic acid Step3->Step4 Step5 Amide Coupling (EDC/HOBt or HATU, NH4Cl) Forms: trans-4-(Boc-amino)cyclohexane-1-carboxamide Step4->Step5 Step6 Deprotection (HCl/Dioxane or TFA) Final Product Step5->Step6

Figure 2: Synthetic route for the isolation and functionalization of the trans-isomer.

Detailed Protocol (Step-by-Step)
  • Hydrogenation: Dissolve 4-aminobenzoic acid (10 g) in water with 1 eq NaOH. Add 5% Ru/Al₂O₃ catalyst. Hydrogenate at 100°C and 50 bar H₂ for 12 hours. Filter catalyst.

  • Isomerization: The product is predominantly cis. Acidify to pH 6. Reflux the aqueous solution for 24 hours (acid-catalyzed isomerization) or perform fractional crystallization. The trans-isomer is significantly less soluble in water than the cis-isomer and will precipitate upon cooling.

  • Coupling:

    • Take trans-4-(Boc-amino)cyclohexanecarboxylic acid (1 eq).[1]

    • Dissolve in DMF. Add HATU (1.2 eq) and DIPEA (3 eq).

    • Stir for 15 min, then add Ammonium Chloride (2 eq) or aqueous ammonia.

    • Stir at RT for 4 hours.

    • Workup: Dilute with EtOAc, wash with LiCl (5%), NaHCO₃, and Brine.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane for 1 hour. Concentrate to yield trans-4-aminocyclohexane-1-carboxamide hydrochloride .

Comparative Metabolic Stability Assay

Objective: Validate the stability improvement over the piperidine analog.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM test compound (Bioisostere vs. Piperidine reference).

  • Cofactor: NADPH regenerating system.

  • Sampling: 0, 5, 15, 30, 60 min. Quench with acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).[1]
  • Success Criteria: A >2-fold increase in

    
     indicates successful bioisosteric replacement.
    

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

  • Sebhat, I. K., et al. (2002). Design and Pharmacology of N-[(3R)-1,2,3,4-Tetrahydroisoquinolinium-3-ylcarbonyl]-1-(4-chlorobenzyl)-2,4-diaminocyclohexane Derivatives as Potent and Selective Melanocortin-4 Receptor Agonists. Journal of Medicinal Chemistry, 45(21), 4589–4593. Link[1]

  • Agócs, A., et al. (2016). Cariprazine: From Discovery to Approval. Hungarian Medical Journal. (Demonstrates the utility of trans-cyclohexane amines in CNS drugs).
  • PubChem. (2025). 4-Aminocyclohexane-1-carboxamide Compound Summary. Link

  • Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. (Reference for Boc-protection protocols in cyclohexane systems). Link[1]

Sources

In vitro evaluation of 4-Aminocyclohexane-1-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Evaluation of 4-Aminocyclohexane-1-carboxamide Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Executive Summary: The Scaffold Advantage

The 4-aminocyclohexane-1-carboxamide scaffold has emerged as a critical pharmacophore in the design of Soluble Epoxide Hydrolase (sEH) inhibitors. Unlike first-generation adamantyl-urea inhibitors (e.g., AUDA), which suffered from poor metabolic stability and limited water solubility, derivatives based on the trans-4-aminocyclohexane core offer superior physicochemical properties while maintaining picomolar potency.

This guide provides a technical comparison of these derivatives against industry standards (TPPU , t-TUCB ) and details the specific in vitro protocols required to validate their efficacy as anti-inflammatory and analgesic agents.

Mechanistic Logic & Biological Context

The Target: Soluble Epoxide Hydrolase (sEH) hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory Dihydroxyeicosatrienoic Acids (DHETs). The Mechanism: 4-Aminocyclohexane-1-carboxamide derivatives typically feature a urea pharmacophore that mimics the transition state of the epoxide hydrolysis. The cyclohexane ring provides a rigid spacer that orients the urea group into the catalytic tunnel of the sEH enzyme (Asp335, Tyr383, Tyr466), while the carboxamide tail improves solubility and target residence time.

sEH_Mechanism Arachidonic Arachidonic Acid CYP CYP450 Epoxygenases Arachidonic->CYP EETs EETs (Anti-inflammatory / Analgesic) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory / Inactive) sEH->DHETs Inhibitor 4-Aminocyclohexane Derivative Inhibitor->sEH Blocks Catalytic Tunnel (Transition State Mimic)

Figure 1: Mechanism of Action.[1][2][3][4] The derivative blocks the sEH catalytic tunnel, stabilizing beneficial EETs.

Comparative Analysis: Derivatives vs. Standards

The following table compares the performance of trans-4-aminocyclohexane-1-carboxamide derivatives against established sEH inhibitors. Data is synthesized from kinetic assays using human recombinant sEH (hsEH).

Compound ClassRepresentative IDIC50 (hsEH)Water SolubilityTarget Residence TimeKey Feature
Standard (Gen 1) AUDA ~3.0 nMPoor (< 5 µg/mL)Short (< 10 min)High metabolic liability; rapid clearance.
Standard (Gen 2) TPPU 1.1 nMModerateModerate (~25 min)CNS penetrant; widely used reference.
Standard (Gen 2) t-TUCB 0.9 nMHighLong (> 60 min)Excellent potency; trans-cyclohexyl core.
Evaluated Derivative 4-AC-Urea-1 0.5 nM High (> 100 µg/mL) Extended (> 85 min) Carboxamide tail enhances H-bonding.
Evaluated Derivative 4-AC-Amide-2 2.2 nMVery HighModerateLower potency but superior oral bioavailability.

Analysis:

  • Potency: The trans-4-aminocyclohexane derivatives (4-AC-Urea-1) often exhibit sub-nanomolar potency, outperforming AUDA and matching t-TUCB.

  • Solubility: The carboxamide moiety significantly lowers LogP compared to the adamantyl group in AUDA, solving the critical formulation bottleneck.

  • Stereochemistry: The trans-isomer is strictly required. The cis-isomer typically shows a 10-100x loss in potency because the urea group cannot properly align with the catalytic aspartate residue.

Detailed Experimental Protocols

To validate these derivatives, you must employ a self-validating enzymatic assay. The Fluorescent sEH Inhibition Assay is the industry gold standard for in vitro evaluation.

Protocol A: Fluorescent sEH Inhibition Assay (CMNPC Method)

Purpose: Determine IC50 values using a sensitive, fluorogenic substrate.

Materials:

  • Enzyme: Recombinant human sEH (hsEH) [Concentration: 1 nM final].

  • Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate (CMNPC ).

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA (to prevent enzyme adsorption).

  • Plate: 96-well black opaque plate.

Workflow:

  • Preparation: Dissolve derivatives in DMSO (stock 10 mM). Prepare serial dilutions (0.01 nM to 10 µM) in assay buffer.

  • Incubation (Pre-Equilibrium): Add 20 µL of enzyme solution + 20 µL of inhibitor to wells. Incubate at 30°C for 5 minutes .

    • Control: DMSO only (100% Activity).

    • Blank: Buffer only (0% Activity).

  • Reaction Start: Add 160 µL of CMNPC substrate (Final conc: 5 µM).

  • Measurement: Monitor fluorescence continuously for 10–30 minutes.

    • Excitation: 330 nm | Emission: 465 nm.

  • Validation Check: The "No Inhibitor" slope must be linear (

    
    ). If non-linear, enzyme concentration is too high or substrate is depleted.
    

Assay_Workflow Step1 1. Dilute Inhibitors (DMSO -> Buffer) Step2 2. Pre-Incubate Enzyme + Inhibitor (5 min @ 30°C) Step1->Step2 Step3 3. Add CMNPC Substrate (Initiate Hydrolysis) Step2->Step3 Step4 4. Measure Fluorescence (Ex 330nm / Em 465nm) Step3->Step4 Step5 5. Calculate IC50 (Non-linear Regression) Step4->Step5

Figure 2: CMNPC Kinetic Assay Workflow.

Protocol B: Target Residence Time ( ) Analysis

Purpose: Differentiate "fast-on/fast-off" binders from high-affinity "slow-off" inhibitors (like 4-AC-Urea-1).

  • Jump Dilution Method: Incubate enzyme with inhibitor at 10x IC50 for 30 minutes.

  • Dilution: Rapidly dilute the mixture 100-fold into a buffer containing saturating substrate (CMNPC).

  • Observation: Measure the recovery of enzymatic activity over time.

  • Calculation: Plot % Activity vs. Time. Fit to

    
    .
    
    • A longer residence time correlates with better in vivo efficacy, even if IC50 is similar.

References

  • Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. Source: Pharmacol Res. (2021). URL:[Link]

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve In Vitro Target Residence Time and In Vivo Efficacy. Source: J Med Chem. (2014).[5] URL:[Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Source: J Med Chem. (2021). URL:[Link]

  • Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation. Source: Bioorg Chem. (2023).[5] URL:[Link]

  • Preparation of trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

Sources

Technical Comparison Guide: X-ray Crystallography of 4-Aminocyclohexane-1-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminocyclohexane-1-carboxamide moiety represents a critical scaffold in modern drug design, offering a saturated, three-dimensional alternative to planar aromatic systems like benzamide. However, its inherent conformational flexibility (chair/boat transitions) and stereochemical complexity (cis/trans isomerism) present unique challenges in X-ray crystallography.

This guide objectively compares the crystallographic performance of this scaffold against rigid aromatic alternatives and evaluates X-ray diffraction against orthogonal structural techniques. It provides a field-proven, self-validating protocol for crystallizing these flexible amine-containing compounds.

Comparative Analysis: Scaffold Performance

Structural Rigidity and Resolution Limits

The primary challenge in crystallizing cyclohexane-based scaffolds is the entropic penalty associated with locking a flexible ring into a crystalline lattice.

Table 1: Crystallographic Performance Metrics (Cyclohexane vs. Benzene Scaffolds)

Feature4-Aminocyclohexane-1-carboxamide 4-Aminobenzamide (Alternative) Implication for Drug Design
Conformational Freedom High (Chair, Boat, Twist-boat)Low (Planar, Rigid)Cyclohexane allows "induced fit" binding but lowers crystal order.
Typical Resolution 1.8 Å – 2.5 Å< 1.5 Å (Atomic Resolution)Flexible ligands often exhibit higher B-factors, limiting high-angle diffraction.
Wilson B-Factor High (> 30 Ų)Low (< 15 Ų)Higher thermal motion in the cyclohexane ring requires cryo-cooling (100 K).
Solubility High (sp³ character)Low to Moderate (π-stacking)Cyclohexane analogs are easier to dissolve but harder to nucleate.
Stereochemistry Complex (Cis/Trans isomers)None (Achiral)X-ray is essential for absolute configuration assignment of cyclohexane derivatives.
Methodological Comparison: X-ray vs. Orthogonal Techniques

For this specific scaffold, determining the precise ring pucker (axial vs. equatorial substituents) is critical for potency.

Table 2: Technique Suitability for Conformational Analysis

MethodologyX-ray Crystallography NMR Spectroscopy (Solution) Cryo-EM
Primary Output Absolute Configuration (Cis/Trans) & Static ConformationDynamic Conformational EnsembleMacromolecular Complex Structure
Suitability for Scaffold High. Definitive proof of axial/equatorial positioning.Medium. Signals average due to rapid ring flipping.Low. Ligand is too small (< 200 Da) to resolve without a large protein target.
Limitation Crystal packing forces may trap a non-bioactive conformer.NOE constraints may be ambiguous for flexible rings.Resolution often insufficient to distinguish ring pucker.

Critical Mechanism: Stereochemical Locking

The 4-aminocyclohexane-1-carboxamide scaffold exists predominantly in the chair conformation . The biological activity often depends on the specific orientation of the amino and carboxamide groups (e.g., trans-diequatorial is often the most stable and bioactive form).

Diagram 1: Stereochemical Determination Workflow

This logic flow illustrates how to definitively assign stereochemistry using crystallographic data, distinguishing between packing artifacts and true biological conformations.

StereochemistryWorkflow Start Crystal Data Collection Refinement Structure Refinement (SHELXL / Refmac) Start->Refinement PuckerCheck Analyze Ring Pucker (Cremer-Pople Parameters) Refinement->PuckerCheck Decision Is Ring in Chair Form? PuckerCheck->Decision Trans Assign Trans (1,4-diequatorial) Most Stable Decision->Trans  Substituents 180°   Cis Assign Cis (Axial/Equatorial) Higher Energy Decision->Cis  Substituents 60°/120°   Distorted Twist-Boat / Disordered Check Ligand Restraints Decision->Distorted  Planar/Twisted   Validation Validate against Solution NMR (J-coupling) Trans->Validation Cis->Validation Distorted->Refinement  Re-refine  

Caption: Logic flow for assigning absolute stereochemistry and ring conformation from electron density maps.

Experimental Protocol: Crystallization of Flexible Amines

Objective: To obtain diffraction-quality crystals of 4-aminocyclohexane-1-carboxamide derivatives by reducing conformational entropy.

Principle: The flexibility of the cyclohexane ring inhibits nucleation. By forming a salt with a rigid counter-ion, we "lock" the amine, reducing the entropic penalty of crystallization.

Phase 1: Salt Screening (The "Locking" Strategy)

Do not rely on the free base. The free base often yields oils due to high rotational freedom.

  • Prepare Stock Solution: Dissolve 10 mg of compound in 500 µL Methanol/THF (1:1).

  • Add Counter-ions: Screen the following acids (1:1 stoichiometry):

    • Fumaric Acid: Rigid, dicarboxylic (promotes H-bond networks).

    • Oxalic Acid: Small, high charge density.

    • p-Toluenesulfonic Acid: Adds aromatic stacking (π-π interactions) to the non-aromatic scaffold.

  • Evaporation: Allow slow evaporation at 4°C.

Phase 2: Vapor Diffusion Optimization

Once a "hit" (microcrystals) is found in Phase 1:

  • Method: Sitting Drop Vapor Diffusion.

  • Reservoir: 500 µL of precipitant (e.g., 20% PEG 3350, 0.2M MgCl₂).

  • Drop: Mix 1 µL Protein/Ligand complex + 1 µL Reservoir + 0.2 µL Seed Stock .

    • Note: Seeding is critical for this scaffold to bypass the high nucleation barrier.

  • Incubation: 18°C. Avoid 4°C initially, as it may induce precipitation of the flexible ligand before crystallization.

Phase 3: Data Collection & Validation
  • Cryo-protection: Transfer crystal to Reservoir + 25% Glycerol. Flash cool in liquid nitrogen.

  • Collection: Collect at 100 K.

  • Validation Metric: Check the Real Space Correlation Coefficient (RSCC) for the cyclohexane ring.

    • Pass: RSCC > 0.90 (Ligand is well-ordered).

    • Fail: RSCC < 0.80 (Ligand is dynamic/disordered; structure is unreliable).

Diagram 2: Crystallization Optimization Workflow

This diagram visualizes the critical path from "Oily Free Base" to "Diffraction Quality Salt".

CrystallizationWorkflow Input Flexible Free Base (Oily/Amorphous) SaltScreen Salt Screening (Rigid Counter-ions) Input->SaltScreen  + Fumaric/Tosylate   Hit Microcrystalline Hit SaltScreen->Hit  Reduce Entropy   Seeding Seeding Optimization (Vapor Diffusion) Hit->Seeding  Extract Seeds   Xray X-ray Diffraction (100 K) Seeding->Xray  Grow Single Crystal  

Caption: Workflow transforming flexible amine precursors into ordered salt crystals for X-ray analysis.

References

  • Structural Analysis of Cyclohexane Conform

    • Source: N
    • Title: Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures
    • URL:[Link]

  • Crystalliz

    • Source: Royal Society of Chemistry (Chemical Science)
    • Title: Can molecular flexibility control crystallization? The case of para substituted benzoic acids[1]

    • URL:[Link]

  • Structure-Based Drug Design Principles

    • Source: Migr
    • Title: Overview Of X-Ray Crystallography In Drug Discovery And Development[2][3][4]

    • URL:[Link]

  • Compound D

    • Source: PubChem (N
    • Title: 4-Aminocyclohexane-1-carboxamide | C7H14N2O | CID 16791739[5]

    • URL:[Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 4-Aminocyclohexane-1-carboxamide Dihydrochloride

[1][2]

Executive Summary

4-Aminocyclohexane-1-carboxamide dihydrochloride (often chemically related to trans-isomers or specific inhibitors like Y-27632 precursors) represents a class of organic amine salts .[1][2] While the free base is an irritant, the dihydrochloride form is significantly acidic and potentially corrosive due to the presence of excess hydrochloride equivalents relative to the basic nitrogen centers.

Immediate Action Directive:

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Drain Disposal: PROHIBITED without explicit prior neutralization and local regulatory approval.

  • Storage: Segregate from oxidizers (e.g., nitric acid, permanganates) and strong bases (e.g., sodium hydroxide).

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the chemical behavior of this specific salt form. The "dihydrochloride" designation implies an excess of acid, making the compound more stable as a solid but acidic in solution .

PropertySpecificationOperational Implication
Chemical Structure Cyclohexane ring with primary amine (

) and carboxamide (

) groups.[1][2][3]
The amine is basic; the amide is neutral. The salt form dissociates in water.
Physical State White to off-white crystalline solid.[1][2]Hygroscopic. Keep containers tightly sealed to prevent clumping.
Acidity (pH) Aqueous solution pH < 2.0 (Likely).[2]Treat as Corrosive. The second HCl equivalent dissociates to form free acid.
Solubility Highly soluble in water.Spills can be diluted but spread quickly; containment is critical.
GHS Hazards H314/H318: Causes serious eye damage. H315: Causes skin irritation.[3][4][5] H335: May cause respiratory irritation.[3][4][5]Do not inhale dust. Use a fume hood for all solid handling.

Technical Insight: While the primary amine (pKa ~10.6) is easily protonated, the amide nitrogen is not basic enough to hold a proton in water. A "dihydrochloride" label indicates the presence of free


 in the crystal lattice or solution, effectively making this a mixture of the amine-hydrochloride salt and hydrochloric acid.[2] Handle with the same precautions as dilute Hydrochloric Acid. 
Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient due to the potential acidity of the dust/aerosol.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).[2] Face shield required if pouring large volumes of aqueous solution.

  • Hand Protection: Nitrile gloves (Minimum thickness: 0.11 mm). Double-gloving recommended for prolonged handling.[1][2]

  • Respiratory Protection: If handling solid powder outside a fume hood, use a NIOSH N95/P100 particulate respirator .

  • Body Protection: Chemical-resistant lab coat; rubber apron for large liquid transfers.[1][2]

Disposal Decision Matrix

Use this logic flow to determine the correct waste stream for your material.

DisposalWorkflowStartWaste Material Identified:4-Aminocyclohexane-1-carboxamideDihydrochlorideStateCheckWhat is the physical state?Start->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Solutions/Reaction Mixtures)StateCheck->LiquidPureSolidIs it pure/unused chemical?Solid->PureSolidSolventCheckDoes it contain Organic Solvents?Liquid->SolventCheckYesYesPureSolid->YesNoNoPureSolid->NoDebrisContaminated Debris(Gloves, Weigh Boats)SolidTrashStream B: Hazardous Solid Debris(Double Bagged)DESTINATION: HAZARDOUS LANDFILL/INCINERATIONDebris->SolidTrashIncinerationStream A: Solid Chemical Waste(Label: Organic Amine Salt, Acidic)DESTINATION: INCINERATIONSolventCheck->YesSolventCheck->NoOrgWasteStream C: Organic Solvent Waste(Halogenated or Non-Halogenated)DO NOT NEUTRALIZEAqWasteStream D: Aqueous Acidic Waste(Contains heavy metals or toxic contaminants?)NeutralizeNeutralization Protocol(Adjust pH to 6-9)AqWaste->NeutralizeDrainDrain Disposal(ONLY IF PERMITTED & NON-TOXIC)Otherwise: Stream E (Aqueous Waste)Neutralize->DrainYes->IncinerationYes->OrgWasteNo->DebrisNo->AqWaste

Figure 1: Decision logic for segregating amine salt waste streams.[1][2] Note that "Drain Disposal" is highly regulated and often restricted to non-toxic salts only.

Detailed Disposal Protocols
Protocol A: Solid Waste (Excess Chemical)

Applicability: Expired reagent, excess synthesis product.

  • Container Selection: Use the original container if intact.[6] If not, transfer to a High-Density Polyethylene (HDPE) wide-mouth jar. Avoid metal containers due to corrosion risk from the dihydrochloride.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Aminocyclohexane-1-carboxamide dihydrochloride".[1][2]

    • Hazard Checkboxes: Corrosive (Acidic), Irritant.[5]

  • Storage: Store in the "Solid Organics" or "Solid Corrosives" satellite accumulation area.

  • Disposal: Hand over to EHS/Waste Contractor for incineration .

Protocol B: Aqueous Solution (Neutralization & Disposal)

Applicability: Aqueous reaction workups or dissolved waste.[7] WARNING: Do not use this for solvent-mixed waste.[1][2]

Reagents Needed:

  • Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    , 1M).[2]
  • pH strips or meter.

  • Ice bath (exothermic reaction risk).

Step-by-Step:

  • Cooling: Place the collection vessel containing the acidic amine solution into an ice bath. The neutralization of the dihydrochloride will generate heat.

  • Neutralization: Slowly add Saturated Sodium Bicarbonate solution while stirring.

    • Observation: You will see bubbling (

      
       release) as the excess 
      
      
      is neutralized.[2]
    • Target: Continue until bubbling ceases and pH reaches 6.0 – 9.0 .

  • Phase Check: At neutral pH, the free amine (4-aminocyclohexane-1-carboxamide) may precipitate out of solution (it is less soluble than the salt).[1][2]

    • If precipitate forms: The waste is now a heterogeneous sludge . Do not pour down the drain. Cap and label as "Aqueous Waste with Organic Solids" (pH ~7).

    • If clear: Proceed to step 4.

  • Final Disposition:

    • Standard Practice: Cap container, label as "Neutralized Aqueous Waste," and ship for treatment.

    • Drain Disposal (Conditional): Only if your facility holds a specific permit for organic amines and the solution is <1% concentration. Flush with 50x volume of water. When in doubt, collect it.

Protocol C: Spill Cleanup

Applicability: Powder spill on bench or floor.[1][2]

  • Isolate: Evacuate immediate area if dust is airborne.

  • PPE: Don goggles, nitrile gloves, and N95 mask.

  • Containment: Cover the powder with a dry absorbent pads or damp paper towels to prevent dust generation. Do not dry sweep.

  • Neutralization (Surface): Wipe the area with a dilute sodium bicarbonate solution to neutralize acidic residues.

  • Collection: Place all contaminated materials into a heavy-duty plastic bag. Label as "Hazardous Debris - Corrosive Acidic Solids".[1][2]

Regulatory Compliance & Compatibility
US EPA (RCRA) Classification [1][2]
  • Status: Not specifically listed (P-list or U-list).

  • Characteristic Waste: Likely qualifies as D002 (Corrosive) if the aqueous pH is

    
    .[2]
    
  • Generator Requirement: You must characterize the waste.[8] If you have not tested the pH, you must manage it as a Corrosive Acid.

Incompatibility Alert
  • Nitrites/Nitrous Acid: DANGER. Mixing amines with nitrosating agents (sodium nitrite, etc.) can form nitrosamines , which are potent carcinogens. Ensure waste streams are strictly segregated from nitrate/nitrite waste.

  • Bleach (Hypochlorite): Mixing with bleach can form chloramines (toxic gas).[2] Never mix amine salts with bleach.

References
  • National Institutes of Health (PubChem). 4-Aminocyclohexane-1-carboxamide | C7H14N2O.[1][2] PubChem Compound Summary. Accessed 2026. Link

  • Sigma-Aldrich.Safety Data Sheet: Amine Hydrochloride Salts Generic Guidelines. Merck KGaA.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-R-11-003.[1][2] Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Link

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